4-Chlorothioanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72090. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Chlorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQUVJOLVCZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023973 | |
| Record name | 4-Chlorophenyl methyl sulfide | |
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Molecular Weight |
158.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 4-Chlorophenyl methyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.11 [mmHg] | |
| Record name | 4-Chlorophenyl methyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
123-09-1 | |
| Record name | 1-Chloro-4-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chlorophenyl methyl sulfide | |
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| Record name | 4-Chlorothioanisole | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72090 | |
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| Record name | Benzene, 1-chloro-4-(methylthio)- | |
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| Record name | 4-Chlorophenyl methyl sulfide | |
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| Record name | 1-chloro-4-(methylthio)benzene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.183 | |
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| Record name | 4-CHLOROPHENYL METHYL SULFIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E43FWKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-chlorothioanisole, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document details experimental protocols, presents key analytical data in a structured format, and offers visual representations of the synthesis workflow and characterization logic.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the S-methylation of 4-chlorothiophenol. This reaction can be effectively carried out using various methylating agents, with dimethyl sulfate and methyl iodide being the most frequently employed.
General Synthesis Pathway
The synthesis involves the deprotonation of the thiol group of 4-chlorothiophenol by a base to form a thiophenolate anion, which then acts as a nucleophile, attacking the methylating agent to yield this compound.
Experimental Protocols
Method 1: Using Dimethyl Sulfate
-
Materials: 4-chlorothiophenol, sodium hydroxide, dimethyl sulfate, methanol, diethyl ether.
-
Procedure:
-
Dissolve 4-chlorothiophenol (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes, add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
-
Method 2: Using Methyl Iodide
-
Materials: 4-chlorothiophenol, potassium carbonate, methyl iodide, acetone.
-
Procedure:
-
To a solution of 4-chlorothiophenol (1 equivalent) in acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously and add methyl iodide (1.2 equivalents) dropwise.
-
Continue stirring at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₇H₇ClS |
| Molecular Weight | 158.65 g/mol |
| Boiling Point | 228-230 °C |
| Density | 1.22 g/mL at 25 °C |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure of this compound.
| 1H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.27 | d | 2H | Ar-H (ortho to SMe) | |
| 7.22 | d | 2H | Ar-H (ortho to Cl) | |
| 2.48 | s | 3H | -SCH₃ |
| 13C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 136.8 | Ar-C (C-S) | |
| 132.0 | Ar-C (C-Cl) | |
| 129.2 | Ar-CH (ortho to Cl) | |
| 127.5 | Ar-CH (ortho to SMe) | |
| 15.8 | -SCH₃ |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (-CH₃) |
| ~1580, 1475 | Strong | Aromatic C=C stretch |
| ~1090 | Strong | C-S stretch |
| ~810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
| ~740 | Strong | C-Cl stretch |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 158/160 | 100/33 | [M]⁺ (Molecular ion) |
| 143/145 | 60/20 | [M - CH₃]⁺ |
| 111 | 25 | [M - CH₃ - S]⁺ or [C₆H₄Cl]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorothioanisole. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in a clear, tabular format, and detailed experimental protocols for key property determination are provided.
Physicochemical Data Summary
The key physicochemical properties of this compound (CAS No: 123-09-1) are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇ClS | [1] |
| Molecular Weight | 158.65 g/mol | [1] |
| Appearance | White crystalline powder or clear colorless to light yellow liquid after melting | [1][2] |
| Melting Point | 18-19 °C | [1] |
| Boiling Point | 168-170 °C | [1][2] |
| Density | 1.22 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.598 | [1][2] |
| Flash Point | 229 °F (109.4 °C) | [1][2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone. | [3] |
| LogP (XLogP3) | 3.73 | [1] |
| PSA (Polar Surface Area) | 25.30 Ų | [1] |
General Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the synthesis, purification, and physicochemical characterization of a chemical compound such as this compound.
Experimental Protocols
While specific experimental documentation for the determination of this compound's properties is not publicly detailed, the following are standard, widely accepted protocols for measuring the key physicochemical parameters of organic compounds.
The melting point is a crucial indicator of a compound's purity.[4]
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a sample of this compound.
-
Procedure :
-
A small amount of finely powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[5]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.
-
For pure compounds, this range is typically narrow (0.5-1.0 °C). A broad melting range often indicates the presence of impurities.[4]
-
This method is suitable for determining the boiling point of small quantities of a liquid.[6][7]
-
Apparatus : Small test tube (fusion tube), capillary tube (sealed at one end), thermometer, heating bath (e.g., aluminum block or oil bath), and a sample of liquid this compound.[6][7]
-
Procedure :
-
A few milliliters of liquid this compound are placed into the small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated gently in the heating bath.[8]
-
As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9]
-
The heating is then discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9] This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[9]
-
The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[10][11]
-
Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a temperature-controlled water bath.
-
Procedure :
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume at that temperature.
-
The pycnometer is then emptied, dried, and filled with liquid this compound at the same temperature.
-
The pycnometer filled with the sample is weighed.
-
The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
The refractive index is a fundamental physical property of a substance and is a useful tool for identification and quality control.[12]
-
Apparatus : Abbe refractometer, a monochromatic light source (typically a sodium lamp, 589 nm), and a sample of liquid this compound.
-
Procedure :
-
The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[12]
-
A few drops of liquid this compound are placed on the prism of the refractometer.
-
The prisms are closed and the light source is positioned to illuminate the sample.
-
While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[12]
-
The refractive index is read directly from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.
-
Signaling Pathways and Biological Activity
A review of the available scientific literature did not yield any specific information regarding the involvement of this compound in biological signaling pathways. Its primary applications appear to be as a chemical intermediate in organic synthesis.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. echemi.com [echemi.com]
- 2. chemwhat.com [chemwhat.com]
- 3. CN106432015A - Supercritical thioanisole synthesis method by using chloromethane - Google Patents [patents.google.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. byjus.com [byjus.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. batman.edu.tr [batman.edu.tr]
- 11. calnesis.com [calnesis.com]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Spectroscopic Profile of 4-Chlorothioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorothioanisole (4-ClC₆H₄SCH₃), a key intermediate in organic synthesis and drug discovery. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental protocols and a visual workflow for its analysis.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 7.28 | Doublet | 8.6 | Ar-H (ortho to -SCH₃) |
| ¹H | 7.20 | Doublet | 8.7 | Ar-H (ortho to -Cl) |
| ¹H | 2.49 | Singlet | - | -SCH₃ |
| ¹³C | 137.1 | - | - | Ar-C (-SCH₃) |
| ¹³C | 130.9 | - | - | Ar-C-H (ortho to -SCH₃) |
| ¹³C | 128.9 | - | - | Ar-C-H (ortho to -Cl) |
| ¹³C | 127.9 | - | - | Ar-C-Cl |
| ¹³C | 16.1 | - | - | -SCH₃ |
Note: Data obtained in CDCl₃ solvent.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. While a specific, publicly available list of all absorption peaks for this compound is not readily found, the expected characteristic absorptions for this molecule, based on its structure, are presented below.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2925 | C-H stretch | Methyl (-SCH₃) |
| ~1580, 1480, 1440 | C=C stretch | Aromatic ring |
| ~1090 | C-S stretch | Thioether |
| ~810 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
| ~750-550 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak and the isotopic pattern due to the presence of chlorine are key identifiers.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular ion, ³⁵Cl) |
| 160 | ~33% of M⁺ | [M+2]⁺ (Isotope peak, ³⁷Cl) |
| 143 | Moderate | [M - CH₃]⁺ |
| 111 | Moderate | [M - SCH₃]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Note: This represents an expected fragmentation pattern under electron ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance).[1]
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation:
-
As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure: A background spectrum of the clean salt plates is recorded. The thin film of the sample is then placed in the IR beam path, and the sample spectrum is recorded. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions: The sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to CAS 123-09-1 and its Associated Compound of Interest, 3-Methyl-2-oxovaleric acid
Disclaimer: The user's query for CAS 123-09-1 was associated with the compound name "3-Methyl-2-oxovaleric acid". However, CAS 123-09-1 corresponds to 4-Chlorothioanisole . 3-Methyl-2-oxovaleric acid has the CAS number 1460-34-0 . This guide will provide a comprehensive overview of both compounds in separate sections to address the initial query and provide accurate information for researchers, scientists, and drug development professionals.
Section 1: this compound (CAS 123-09-1)
Chemical Properties
This compound, also known as 1-Chloro-4-(methylthio)benzene, is a halogenated aromatic sulfide. It is a clear, colorless to light yellow liquid with a distinct stench.[1] It is primarily used as a building block in organic synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 123-09-1 | [2] |
| Molecular Formula | C₇H₇ClS | [2] |
| Molecular Weight | 158.65 g/mol | [2] |
| Melting Point | 18-19 °C | [2] |
| Boiling Point | 168-169 °C (lit.) | [2] |
| Density | 1.22 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.598 (lit.) | [1] |
| Flash Point | 229 °F | [1] |
Safety Information
This compound is classified as a combustible liquid and is harmful if swallowed. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[4]
Table 2: GHS Safety and Hazard Information for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
| Flammable liquids (Category 4) | None | Warning | H227: Combustible liquid |
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
Experimental Protocols
General Protocol for Synthesis of this compound via Williamson Ether Synthesis Analogue:
This protocol is a generalized procedure based on common organic synthesis techniques for forming thioethers.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Deprotonation: Add a slight molar excess of a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the thiophenol, forming the thiophenolate anion.
-
Methylation: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Set the oven temperature program to achieve good separation of the analyte from any impurities.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-200) to detect the molecular ion and characteristic fragment ions of this compound.
-
Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum.
Visualizations
References
An In-depth Technical Guide to the Solubility of 4-Chlorothioanisole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorothioanisole in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the qualitative solubility of its parent compound, thioanisole, and provides a detailed experimental protocol for determining the precise solubility of this compound. Furthermore, this guide presents a general synthesis workflow for aryl thioethers and a plausible metabolic pathway for this compound based on related compounds.
Quantitative Solubility Data
Table 1: Qualitative Solubility of Thioanisole in Various Solvents
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Non-polar Solvents | Hexane, Toluene, Diethyl ether | Miscible / Highly Soluble |
| Polar Aprotic Solvents | Acetone, Ethyl acetate, Dichloromethane | Miscible / Highly Soluble |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble |
| Aqueous Solvents | Water | Insoluble / Very Low Solubility |
Note: This table is based on the known solubility of thioanisole and general principles of "like dissolves like." The chlorine substituent in this compound is expected to slightly increase polarity but not drastically alter its overall solubility profile in common organic solvents.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, the following gravimetric method can be employed. This method is a standard procedure for determining the solubility of a liquid or solid solute in a given solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (PTFE, 0.2 µm)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the withdrawn sample through a 0.2 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the filtered saturated solution.
-
Carefully evaporate the solvent from the dish or vial. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute. A vacuum desiccator can also be used for gentle evaporation.
-
Once the solvent is completely evaporated, reweigh the dish or vial containing the this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish/vial minus the initial tare weight.
-
The mass of the solvent is the weight of the saturated solution minus the mass of the dissolved this compound.
-
Solubility can be expressed in various units, most commonly as g/100 g of solvent or mol/L.
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizations
The synthesis of this compound, as a representative aryl thioether, can be achieved through the methylation of the corresponding thiophenol. The following diagram illustrates a general workflow for this type of synthesis.
While specific metabolic pathways for this compound are not extensively documented, a plausible pathway can be inferred from the metabolism of other aryl sulfides. The primary metabolic transformations are expected to involve oxidation of the sulfur atom.
References
A Technical Guide to the Stability and Storage of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the stability and storage requirements for 4-Chlorothioanisole (CAS No. 123-09-1). Adherence to these guidelines is critical to ensure the compound's integrity, purity, and performance in research and development applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and storage. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClS | [1] |
| Molecular Weight | 158.65 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid after melting | [2] |
| Melting Point | 18-19 °C | [2][3] |
| Boiling Point | 168-169 °C | [2][4] |
| Density | 1.22 g/mL at 25 °C | [2][3] |
| Flash Point | 90 °C (194 °F) / 229 °F | [2][5] |
| Refractive Index | n20/D 1.598 | [2][3] |
| Vapor Pressure | 0.001 mmHg at 25°C | [3] |
| Solubility | Immiscible with water | [1] |
Stability Profile and Potential Degradation
This compound is generally stable under normal, recommended storage conditions.[1] However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.
Conditions to Avoid:
-
Heat, Sparks, and Open Flames: As a combustible liquid, it should be kept away from all sources of ignition.[1]
-
Strong Oxidizing Agents: These are incompatible and can lead to degradation of the thioether moiety.[1]
Potential Degradation Pathway: The thioether (sulfide) group in this compound is susceptible to oxidation. This process typically occurs in two stages: initial oxidation to the corresponding sulfoxide, followed by further oxidation to the sulfone. This is a common degradation pathway for thioether-containing compounds, especially when exposed to oxidizing agents.
Caption: Potential oxidative degradation pathway of this compound.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerated) | To minimize potential degradation and maintain stability.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation.[2] |
| Container | Tightly closed containers | To prevent contamination and exposure to moisture and air.[1][3] |
| Location | A dry, cool, and well-ventilated place | To ensure a stable environment and prevent vapor accumulation.[1][3] |
| Handling | Use in a well-ventilated area. Wear appropriate PPE (gloves, eye protection). Avoid contact with skin and eyes. | To mitigate health hazards such as skin, eye, and respiratory irritation.[1][3] |
Experimental Protocols for Stability Assessment
To formally establish a re-test period or shelf-life, a comprehensive stability study should be conducted according to established guidelines (e.g., ICH, WHO).[6][7][8] A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated to separate and quantify this compound from any potential degradation products.[9]
Caption: A generalized workflow for conducting a pharmaceutical stability study.
A. Long-Term Stability Testing
-
Objective: To evaluate the physical, chemical, and microbiological characteristics under recommended storage conditions.
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH, or 30°C ± 2°C / 65% RH ± 5% RH.[6][10]
-
Testing Frequency: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]
-
Methodology:
-
Place a sufficient quantity of this compound from at least two primary batches into the stability chamber.[10]
-
Withdraw samples at each time point.
-
Analyze the samples using the validated stability-indicating method for appearance, assay, and purity (degradation products).
-
Record and trend the data over time.
-
B. Accelerated Stability Testing
-
Objective: To accelerate the rate of chemical degradation and physical change by using exaggerated storage conditions.
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[6]
-
Testing Frequency: Typically 0, 3, and 6 months.[6]
-
Methodology:
-
Place samples in an accelerated stability chamber.
-
Withdraw samples at each time point.
-
Analyze the samples for the same attributes as in the long-term study.
-
A significant change (e.g., failure to meet specification) may trigger testing under intermediate conditions (e.g., 30°C/65% RH).[10]
-
C. Forced Degradation (Stress Testing)
-
Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.[11] This is critical for understanding degradation pathways.
-
Methodology: Expose this compound to conditions more severe than accelerated testing. Analyze samples at various time points to profile the formation of degradants.
-
Acid/Base Hydrolysis:
-
Protocol: Dissolve the compound in a suitable solvent and treat with HCl (e.g., 0.1 N) and NaOH (e.g., 0.1 N). Samples may be heated (e.g., to 60-80°C) to accelerate degradation.
-
Analysis: Neutralize the sample before analysis by HPLC to identify acid- and base-labile degradants.
-
-
Oxidative Degradation:
-
Protocol: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Analysis: Monitor the formation of potential oxidation products, such as the corresponding sulfoxide and sulfone.
-
-
Thermal Degradation:
-
Protocol: Expose the solid compound to high heat (e.g., 80-100°C) for a defined period.
-
Analysis: Dissolve the stressed solid and analyze to identify thermally induced degradants.
-
-
Photostability Testing:
-
Protocol: Expose the compound to a controlled light source providing both UV and visible output, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Compare the exposed and control samples to assess light-induced degradation.[6]
-
-
References
- 1. fishersci.com [fishersci.com]
- 2. This compound CAS#: 123-09-1 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 7. ijnrd.org [ijnrd.org]
- 8. gmpsop.com [gmpsop.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Bonding of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorothioanisole, a halogenated aromatic thioether, serves as a significant building block in organic synthesis and drug discovery. A comprehensive understanding of its molecular structure and bonding is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its interactions with biological targets. This technical guide provides a detailed analysis of the molecular geometry, bonding characteristics, and spectroscopic signature of this compound. The content herein is supported by a compilation of spectroscopic data and a proposed synthetic pathway, offering a foundational resource for professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom and a methylthio group at the para position. The presence of the sulfur atom and the halogen imparts distinct electronic and steric properties to the molecule, influencing its conformation and reactivity.
Molecular Geometry
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-S | 1.77 |
| S-CH₃ | 1.81 |
| C-Cl | 1.75 |
| C-C (aromatic) | 1.39 - 1.40 |
| C-H (aromatic) | 1.08 |
| C-H (methyl) | 1.09 |
| Bond Angles (°) ** | |
| C-S-C | 104 |
| Cl-C-C | 119 |
| S-C-C | 120 |
| C-C-C (aromatic) | 119 - 121 |
| H-C-H (methyl) | 109.5 |
| Dihedral Angles (°) ** | |
| C-C-S-C | ~0 or ~180 (planar or anti-planar) |
Note: These values are estimations based on computational models of similar molecules and should be confirmed by experimental data when available.
The planarity of the benzene ring is expected to be slightly distorted due to the substituents. The methylthio group is likely to exhibit a conformation where the methyl group is either in the plane of the benzene ring (syn- or anti-planar) or slightly out of the plane, with a low rotational barrier around the C-S bond.
Electronic Structure and Bonding
The electronic nature of this compound is governed by the interplay of the electron-donating methylthio group and the electron-withdrawing chlorine atom. The sulfur atom, with its lone pairs of electrons, can participate in pπ-dπ conjugation with the aromatic ring, influencing the electron density distribution. The chlorine atom exerts an inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). This complex electronic environment dictates the molecule's reactivity in electrophilic and nucleophilic substitution reactions.
Experimental Data
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | Key Signals and Assignments |
| ¹H NMR | CDCl₃ | δ ~7.2-7.3 ppm (d, 2H, aromatic protons ortho to -SMe) δ ~7.1-7.2 ppm (d, 2H, aromatic protons ortho to -Cl) δ ~2.4-2.5 ppm (s, 3H, -SCH₃) |
| ¹³C NMR | CDCl₃ | δ ~136-138 ppm (quaternary C attached to -SMe) δ ~131-133 ppm (quaternary C attached to -Cl) δ ~128-130 ppm (aromatic CH) δ ~15-17 ppm (-SCH₃) |
| Infrared (IR) | Not specified | Strong absorptions corresponding to C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-S stretching, and C-Cl stretching. |
| Raman | Not specified | Characteristic bands for aromatic ring vibrations and C-S stretching. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the methylation of 4-chlorothiophenol. This reaction typically proceeds via a nucleophilic substitution mechanism, often employing the Williamson ether synthesis methodology adapted for thioethers.
Reaction:
Cl-C₆H₄-SH + CH₃I → Cl-C₆H₄-SCH₃ + HI
Materials:
-
4-Chlorothiophenol
-
Methyl iodide (or another methylating agent like dimethyl sulfate)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, or a polar aprotic solvent like DMF)
Procedure:
-
Deprotonation: 4-Chlorothiophenol is dissolved in the chosen solvent. An equimolar amount of the base is added to deprotonate the thiol, forming the more nucleophilic thiophenolate anion. The reaction is typically stirred at room temperature until the deprotonation is complete.
-
Methylation: Methyl iodide is added to the reaction mixture, usually dropwise, while maintaining the temperature. The thiophenolate attacks the methyl iodide in an Sₙ2 reaction, displacing the iodide and forming the thioether.
-
Work-up and Purification: After the reaction is complete (monitored by techniques like TLC), the reaction mixture is worked up. This typically involves quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer to remove impurities, drying it over an anhydrous salt (e.g., MgSO₄), and finally removing the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography to yield pure this compound.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, often with a laser excitation source in the visible or near-infrared region. The liquid sample can be placed in a glass capillary tube for analysis.
Visualizations
To aid in the conceptual understanding of the molecular structure and the synthetic workflow, the following diagrams are provided.
Quantum Chemical Calculations for 4-Chlorothioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 4-Chlorothioanisole. This molecule, containing a chloro-substituted phenyl ring and a methylthio group, serves as a pertinent model for understanding the interplay of electronic effects in functionalized aromatic systems, which is of significant interest in medicinal chemistry and materials science. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting illustrative data in a clear and comparative format.
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemical research, offering profound insights into molecular properties at the atomic level. For molecules like this compound, these computational methods allow for the precise determination of molecular geometry, the prediction of spectroscopic signatures, and the analysis of electronic structure, which governs its reactivity and intermolecular interactions. This guide details the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to characterize this compound.
Computational Methodology
The theoretical calculations detailed herein are typically performed using a combination of a specific functional and a basis set. A widely accepted and effective combination for molecules of this nature is the B3LYP functional with the 6-311++G(d,p) basis set.
Experimental Protocols:
-
Software: Gaussian 16 suite of programs is a common choice for such calculations.
-
Method: Density Functional Theory (DFT) is employed. DFT methods are known for their balance of accuracy and computational cost.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is utilized. This functional incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy of the calculations.
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding environments.
-
Geometry Optimization: The molecular geometry of this compound is optimized to find the minimum energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the structure corresponds to a stable point on the potential energy surface.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.
-
Electronic Property Analysis: Key electronic properties are derived from the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis is also performed to investigate charge distribution and intramolecular interactions.
Data Presentation
The following tables summarize the illustrative quantitative data obtained from quantum chemical calculations on this compound.
Optimized Geometrical Parameters
The optimized bond lengths and bond angles provide a precise three-dimensional representation of the molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Cl | 1.745 |
| C-S | 1.778 | |
| S-C(methyl) | 1.812 | |
| C-C (aromatic, avg.) | 1.395 | |
| C-H (aromatic, avg.) | 1.084 | |
| C-H (methyl, avg.) | 1.092 | |
| **Bond Angles (°) ** | C-C-Cl | 119.5 |
| C-C-S | 121.8 | |
| C-S-C(methyl) | 103.2 |
Vibrational Frequencies
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model and assign spectral features.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Assignment |
| ν(C-H) aromatic | 3075 | ~3080 | ~3070 | Aromatic C-H stretch |
| ν(C-H) methyl | 2930 | ~2925 | ~2935 | Methyl C-H stretch |
| ν(C=C) aromatic | 1585 | ~1580 | ~1588 | Aromatic C=C stretch |
| ν(C-Cl) | 1090 | ~1095 | ~1092 | C-Cl stretch |
| ν(C-S) | 710 | ~705 | ~715 | C-S stretch |
Electronic Properties
The energies of the frontier molecular orbitals (HOMO and LUMO) and the energy gap are key indicators of chemical reactivity and electronic transitions.
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Energy Gap | 5.10 |
Visualizations
Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams were generated using the DOT language and rendered with Graphviz.
Caption: Molecular structure of this compound.
Caption: Workflow for quantum chemical calculations.
Frontier Molecular Orbitals (HOMO and LUMO)
The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.
-
HOMO: The Highest Occupied Molecular Orbital is typically localized on the sulfur atom and the phenyl ring, indicating that these are the most electron-rich and nucleophilic regions of the molecule. The lone pairs of the sulfur atom contribute significantly to the HOMO.
-
LUMO: The Lowest Unoccupied Molecular Orbital is generally distributed over the aromatic ring, with a significant contribution from the antibonding orbitals of the C-Cl and C-S bonds. This suggests that these are the electrophilic sites susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are typically found around the electronegative chlorine and sulfur atoms, indicating areas that are attractive to electrophiles.
-
Positive Potential (Blue): Regions of positive electrostatic potential are generally located around the hydrogen atoms, particularly those of the methyl group, making them susceptible to nucleophilic interactions.
Caption: Conceptual Molecular Electrostatic Potential map.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. Key findings from an NBO analysis of this compound would likely include:
-
Charge Distribution: Confirmation of the electronegativity of chlorine and sulfur through the calculation of partial atomic charges.
-
Hyperconjugative Interactions: Identification of stabilizing interactions, such as the delocalization of electron density from the lone pairs of the sulfur and chlorine atoms into the antibonding orbitals of the phenyl ring (n -> π* interactions). These interactions contribute to the overall stability of the molecule.
Conclusion
Quantum chemical calculations, particularly using DFT methods, provide a powerful framework for the in-depth characterization of this compound. The presented methodologies and illustrative data highlight the capability of these computational tools to predict molecular structure, vibrational spectra, and electronic properties with a high degree of accuracy. This information is invaluable for understanding the fundamental chemical nature of the molecule and can guide further experimental work in areas such as drug design, where understanding molecular interactions is paramount, and in the development of new materials with tailored electronic properties. The combination of quantitative data and intuitive visualizations offers a comprehensive understanding of the chemical behavior of this compound at the molecular level.
The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and History of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 4-Chlorothioanisole, a versatile reagent and building block in organic synthesis. While the precise moment of its first synthesis is not readily apparent in contemporary digital archives, its origins are intrinsically linked to the foundational advancements in organosulfur chemistry of the late 19th and early 20th centuries. This document provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation based on established methods, a compilation of its physicochemical and spectroscopic data, and a visual representation of its synthetic pathways.
Historical Context: The Dawn of Aryl Sulfide Synthesis
The journey to this compound begins with the broader exploration of aryl sulfide synthesis. Early methods for creating a carbon-sulfur bond on an aromatic ring were often harsh and limited in scope. The development of synthetic routes to compounds like this compound hinged on two key transformations: the introduction of a thiol group onto a chlorinated benzene ring and the subsequent methylation of that thiol.
Historically, the preparation of aryl thiols (thiophenols) often involved the reduction of arylsulfonyl chlorides, which could be obtained from the corresponding arene via sulfonation. The methylation of thiophenols was a relatively straightforward nucleophilic substitution reaction. These fundamental reactions laid the groundwork for the eventual synthesis of a wide array of substituted thioanisoles, including the 4-chloro derivative.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount in chemical research. The following tables summarize the key quantitative data for this compound, providing a ready reference for its physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClS |
| Molecular Weight | 158.65 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | 18-19 °C |
| Boiling Point | 168-169 °C |
| Density | 1.22 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.598 |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Signals |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 4H, Ar-H), 2.48 (s, 3H, S-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~135.5, 132.5, 129.5, 127.0 (Ar-C), 15.5 (S-CH₃) |
Experimental Protocols: A Gateway to Synthesis
The synthesis of this compound is typically achieved through a two-step process: the preparation of 4-chlorothiophenol followed by its methylation. While the original, historical protocol for this compound is not definitively documented in the readily available literature, the following protocols are based on well-established and historically significant methods for the synthesis of aryl thiols and their subsequent alkylation.
Step 1: Synthesis of 4-Chlorothiophenol
The preparation of 4-chlorothiophenol often starts from 4-chlorobenzenesulfonyl chloride. A common historical method involves the reduction of the sulfonyl chloride.
Protocol: Reduction of 4-Chlorobenzenesulfonyl Chloride
-
Materials:
-
4-Chlorobenzenesulfonyl chloride
-
Zinc dust
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of zinc dust in water is prepared.
-
Concentrated sulfuric acid is added dropwise to the suspension while cooling in an ice bath to maintain a low temperature.
-
A solution of 4-chlorobenzenesulfonyl chloride in a suitable solvent (e.g., toluene) is then added dropwise to the acidic zinc suspension.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-chlorothiophenol.
-
The crude product can be purified by distillation or recrystallization.
-
Step 2: Synthesis of this compound
The methylation of 4-chlorothiophenol is a standard nucleophilic substitution reaction.
Protocol: Methylation of 4-Chlorothiophenol
-
Materials:
-
4-Chlorothiophenol
-
Sodium hydroxide
-
Dimethyl sulfate or Methyl iodide
-
Ethanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
4-Chlorothiophenol is dissolved in ethanol in a round-bottom flask.
-
An aqueous solution of sodium hydroxide is added to the flask to form the sodium 4-chlorothiophenoxide salt.
-
Dimethyl sulfate or methyl iodide is added dropwise to the stirred solution. An exothermic reaction may be observed, and cooling may be necessary.
-
The reaction mixture is stirred at room temperature or gently heated for a few hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into a larger volume of water.
-
The aqueous mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Visualizing the Synthesis: Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.
Caption: Synthetic pathway for 4-Chlorothiophenol.
Caption: Synthesis of this compound from 4-Chlorothiophenol.
Conclusion
While the exact historical record of the first synthesis of this compound may be buried in the annals of chemical literature, its conceptual origins are firmly rooted in the foundational principles of organic sulfur chemistry. The synthetic pathways detailed in this guide represent the logical and established methods that would have led to its creation. The compiled data and protocols provide a valuable resource for researchers and professionals who utilize this important chemical in their work, bridging the gap between historical synthetic chemistry and modern applications.
Methodological & Application
Application Notes and Protocols for the Selective Oxidation of 4-Chlorothioanisole to 4-Chlorophenyl Methyl Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis, particularly in the pharmaceutical industry, as the sulfoxide moiety is present in numerous biologically active compounds. 4-Chlorophenyl methyl sulfoxide is a valuable synthetic intermediate. The primary challenge in its synthesis from 4-chlorothioanisole lies in preventing over-oxidation to the corresponding sulfone. This document outlines several effective protocols for the chemoselective oxidation of this compound, providing detailed experimental procedures and comparative data to aid in method selection.
Overview of Synthetic Strategies
The selective oxidation of this compound can be achieved through various methods, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. Key strategies include:
-
Hydrogen Peroxide-Based Methods: Hydrogen peroxide (H₂O₂) is a cost-effective and environmentally benign oxidant, producing only water as a byproduct.[1] Its reactivity can be modulated through the use of catalysts or specific solvent systems to achieve high selectivity for sulfoxide formation.[1][2][3]
-
Metal-Catalyzed Oxidations: Various transition metal complexes can catalyze the selective oxidation of sulfides. Catalysts based on iron, tungsten, and rhodium have been shown to be effective, often under mild conditions.[2][4][5]
-
Electrochemical Oxidation: This modern approach uses electricity to drive the oxidation, avoiding the need for chemical oxidants.[6] It is considered a green chemistry method, often providing high selectivity and simple work-up procedures.[6]
-
Hypervalent Iodine Reagents: Reagents like periodic acid (H₅IO₆) can be used for efficient and selective oxidation of sulfides to sulfoxides.[2]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes quantitative data for various methods applicable to the selective oxidation of aryl sulfides to aryl sulfoxides, with specific data for this compound where available.
| Oxidant | Catalyst / Co-reagent | Solvent | Temp. (°C) | Time | Yield (%) | Substrate |
| 30% H₂O₂ | Glacial Acetic Acid | Acetic Acid | Room Temp. | N/A | 90-99 | General Sulfides[1] |
| H₅IO₆ | FeCl₃ | MeCN | N/A | N/A | High | General Sulfides[2] |
| 30% H₂O₂ | Na₂WO₄ / PTC¹ | Dichloroethane | -5 to 0 | 7 h | 98 | General Sulfides[4] |
| PhIO | Iron(II) Complex | Acetonitrile | 20 | N/A | 37 | This compound[5] |
| Electrons (Anodic) | NaCl (Mediator) | Acetone/Water | Room Temp. | N/A | Good-Excellent | General Sulfides[6] |
| NaOCl·5H₂O | None | Aqueous MeCN | N/A | N/A | High | General Sulfides[2] |
| 30% H₂O₂ | Tantalum Carbide | N/A | N/A | N/A | High | General Sulfides[2] |
¹PTC: Phase Transfer Catalyst (trioctylmethylammonium dihydrogen phosphate)
Visualized Reaction Scheme and Workflow
The diagrams below illustrate the chemical transformation and a general experimental workflow for the synthesis and purification of 4-chlorophenyl methyl sulfoxide.
Caption: Selective oxidation of this compound to the target sulfoxide.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis of 4-Chlorophenyl Methyl Sulfone from 4-Chlorothioanisole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 4-chlorophenyl methyl sulfone, a versatile chemical intermediate used in the development of pharmaceuticals, agrochemicals, and specialty polymers[1]. The synthesis is achieved through the direct oxidation of 4-Chlorothioanisole. This application note includes a step-by-step experimental procedure, comprehensive characterization data, and a visual workflow to ensure reliable and reproducible results for research and development applications.
Reaction Principle and Scheme
The synthesis involves the oxidation of the sulfide group in this compound to a sulfone group. This transformation is typically accomplished using a strong oxidizing agent, such as hydrogen peroxide in an acidic medium. The reaction proceeds in two stages: the initial oxidation of the sulfide to a sulfoxide, followed by a second oxidation to the sulfone. Using a sufficient excess of the oxidizing agent ensures the reaction goes to completion to form the desired sulfone product.
Reaction: this compound + 2 H₂O₂ --(CH₃COOH)--> 4-Chlorophenyl Methyl Sulfone + 2 H₂O
Experimental Protocol
This protocol details the necessary reagents, equipment, and steps for the synthesis, purification, and characterization of 4-chlorophenyl methyl sulfone.
2.1 Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Chemical Supplier | Starting material |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | Solvent |
| Hydrogen Peroxide | 30% (w/w) in H₂O | ACS Grade | Oxidizing Agent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Chemical Supplier | For neutralization |
| Sodium Sulfite (Na₂SO₃) | ACS Grade | Standard Chemical Supplier | For quenching peroxide |
| Ethanol | 95% or Absolute | ACS Grade | Recrystallization solvent |
| Deionized Water | In-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier | Drying agent |
2.2 Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Reflux condenser
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter flask
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, Mass spectrometer
2.3 Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 25 mL of glacial acetic acid. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Oxidation: Place the flask in an ice-water bath to control the reaction temperature. Slowly add 7.5 mL of 30% hydrogen peroxide to the solution dropwise using a dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the internal temperature below 50°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Then, heat the mixture to 70°C and maintain for an additional 2 hours to ensure the complete conversion of the intermediate sulfoxide to the sulfone.
-
Monitoring: Monitor the reaction progress by TLC using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The product, 4-chlorophenyl methyl sulfone, will have a lower Rf value than the starting material, this compound.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of ice-cold water in a beaker with stirring. A white solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold water (3 x 30 mL) until the filtrate is neutral.
-
Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask and recrystallize from hot ethanol to obtain pure white crystals of 4-chlorophenyl methyl sulfone[2].
-
Drying: Dry the purified crystals in a vacuum oven at 50°C overnight. Weigh the final product and calculate the yield.
Data Presentation
3.1 Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Mass (g) | Moles (mol) | Yield (%) |
| This compound | C₇H₇ClS | 158.65 | 5.00 | 0.0315 | - |
| 4-Chlorophenyl Methyl Sulfone | C₇H₇ClO₂S | 190.65 | 5.35 | 0.0281 | 89% |
3.2 Characterization Data of 4-Chlorophenyl Methyl Sulfone
| Property | Result | Reference |
| Physical Appearance | White crystalline solid | - |
| Melting Point | 96-98 °C | [3][4] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60–7.66 (m, 2H), 7.96–8.03 (m, 2H) | [5] |
| IR (cm⁻¹) | 1590 (C=C aromatic), 1330, 1125 (SO₂) | [5] |
| Mass Spectrum (MS) | Molecular Ion (M⁺): m/z 190 | [6] |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-chlorophenyl methyl sulfone.
Caption: Workflow for the synthesis of 4-chlorophenyl methyl sulfone.
Safety and Handling
-
Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Avoid contact with skin and eyes. Can cause severe burns. Keep away from combustible materials.
-
The oxidation reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 4-chlorophenyl methyl sulfone from this compound with a high yield. The detailed procedure and characterization data serve as a reliable resource for researchers in organic synthesis and drug development, facilitating the production of this key chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 4. 4-Chlorophenyl methyl sulfone | CAS#:98-57-7 | Chemsrc [chemsrc.com]
- 5. photocrystallography.eu [photocrystallography.eu]
- 6. 4-Methylsulfuryl chlorobenzene(98-57-7) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: 4-Chlorothioanisole in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] 4-Chlorothioanisole is a valuable building block in the synthesis of pharmaceuticals and functional materials. The presence of a reactive C-Cl bond, which can be activated by a suitable palladium catalyst, allows for the introduction of a wide variety of functional groups.[2] The thioether moiety, while potentially a coordinating group to the palladium center, is generally well-tolerated under many cross-coupling conditions, making this compound a versatile substrate for generating diverse molecular scaffolds.
This document provides detailed methodologies for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and cyanation—using this compound as the starting material.
Data Presentation: Quantitative Analysis of Cross-Coupling Reactions
The following tables summarize representative reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of aryl chlorides. While specific data for this compound is limited, the data for structurally similar 4-chloroanisole and other chloroarenes serve as a valuable guide for reaction development and optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chloroanisole | [Pd₂(dba)₃] (1.0) | Calixarenylphosphine (2.0) | tBuOK | Toluene | 100 | 24 | 71.1 | [3] |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (0.5) | Triazolylidene Precursor (1.0) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 47 | [4] |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ | Toluene | 110 | 18 | 95 |[5] |
Table 2: Heck Reaction of Aryl Chlorides with Alkenes | Entry | Aryl Chloride | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chloroanisole | Styrene | Pd-NHC Complex (1.0) | - | Cs₂CO₃ | DMAc | 140 | 18 | 95 |[6] | | 2 | 4-Chlorobenzamide | Styrene | Pd(OAc)₂ (2.0) | P(o-tolyl)₃ (4.0) | Et₃N | DMF | 120 | 16 | 85 |[2] | | 3 | 4-Chloroanisole | n-Butyl Acrylate | Pd(OAc)₂ (0.01) | P(t-Bu)₃ (0.02) | Cy₂NMe | Dioxane | 100 | 24 | 98 |[7] |
Table 3: Cyanation of Aryl Chlorides | Entry | Aryl Chloride | Cyanide Source | Pd Catalyst (mol%) | Ligand (mol%) | Base / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Chlorotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | Na₂CO₃ | DMA | 120 | 5 | 10 |[8] | | 2 | 4-Chloroanisole | K₄[Fe(CN)₆] | Pd(OAc)₂ (2.0) | XPhos-SO₃Na (4.0) | K₂CO₃ | PEG-400/H₂O | 120 | 24 | 91 |[9] | | 3 | 4-Chlorotoluene | K₄[Fe(CN)₆] | Palladacycle (0.1) | tBuXPhos (0.12) | KOAc | Dioxane/H₂O | 110 | 18 | 99 |[10] |
Experimental Protocols and Methodologies
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[11][12]
Protocol:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF, 5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[13][14]
Protocol:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), a bulky phosphine ligand (2-10 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv) to a reaction tube.
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Seal the tube, remove it from the glovebox, and add the amine (1.1-1.3 equiv) and an anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5-10 mL) via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
After the reaction is complete (monitored by GC-MS or LC-MS), cool the mixture to room temperature.
-
Dilute with an organic solvent, filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][15]
Protocol:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and an optional phosphine ligand (2-10 mol%).
-
Add a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv).
-
Add the solvent (e.g., DMF, NMP, or Toluene, 5-10 mL) and the alkene (1.1-2.0 equiv).
-
Degas the mixture by bubbling an inert gas through it for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 100-140 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction mixture and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.[2]
Sonogashira Coupling
The Sonogashira coupling is a method to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts.[16][17]
Protocol:
-
To a reaction flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF) and a degassed amine base (e.g., Et₃N, i-Pr₂NH, 2.0-5.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove ammonium salts.
-
Wash the filtrate with aqueous NH₄Cl, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Palladium-Catalyzed Cyanation
This reaction introduces a nitrile group onto an aromatic ring, a valuable transformation as nitriles are precursors to many other functional groups. Using non-toxic cyanide sources like K₄[Fe(CN)₆] has become a preferred method for safety and practicality.[10][18]
Protocol:
-
To a screw-top reaction tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., a palladacycle, 0.1-2.0 mol%), the ligand (if required), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).
-
Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Add a degassed solvent (e.g., dioxane, DMA, or NMP, 5 mL) and any additives (e.g., KOAc in water) via syringe.
-
Heat the reaction mixture with vigorous stirring at 110-140 °C.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude nitrile product by column chromatography.[10]
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nobelprize.org [nobelprize.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-chlorothioanisole, a key intermediate in the synthesis of various biologically active molecules. The presence of the sulfur-containing thioether group makes this substrate particularly relevant for the synthesis of compounds with potential therapeutic applications. While specific literature examples for the Buchwald-Hartwig amination of this compound are limited, the protocols and data presented herein are based on established methodologies for structurally similar aryl chlorides and provide a strong foundation for reaction optimization.
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:
Key Reaction Parameters
Successful Buchwald-Hartwig amination of aryl chlorides like this compound is highly dependent on the careful selection of several key parameters:
-
Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be used. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂.
-
Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands are generally required for the amination of aryl chlorides.[2] Commonly used ligands include biarylphosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.
-
Temperature: Reactions are typically heated to temperatures ranging from 80 to 120 °C to drive the reaction to completion.
Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl chlorides with various amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| 4-Chloroanisole | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | 88 |
| 4-Chlorotoluene | Diethylamine | [Pd(allyl)Cl]₂ (1) | tBuBrettPhos (2) | LHMDS (1.5) | THF | 80 | 16 | 85 |
| 4-Chlorobenzonitrile | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 91 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a representative amine (e.g., morpholine). This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1.5 mol%) and the phosphine ligand (e.g., 3.0 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the base (e.g., Sodium tert-butoxide, 2.0 equivalents) to the flask.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add the amine (e.g., Morpholine, 1.2-1.5 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-thioanisole derivative.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
Screen different ligands and bases. For electron-rich aryl chlorides like this compound, more sterically hindered and electron-rich ligands may be beneficial.
-
-
Formation of Side Products:
-
Hydrodehalogenation (replacement of chlorine with hydrogen) can be a side reaction. Using a less sterically hindered base or a different ligand might suppress this pathway.
-
Double arylation of primary amines can occur. Using a larger excess of the primary amine can minimize this.
-
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination is a versatile and highly effective method for the synthesis of N-aryl-4-thioanisoles from this compound. While specific literature precedents for this exact transformation are not abundant, the general principles and protocols established for other aryl chlorides provide a robust framework for developing efficient and high-yielding procedures. Careful optimization of the catalyst system, base, and reaction conditions will be key to achieving success for a given amine coupling partner.
References
Application Notes and Protocols: Stille Coupling of 4-Chlorothioanisole with Organostannanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of 4-chlorothioanisole with various organostannanes. This versatile carbon-carbon bond-forming reaction is a valuable tool in organic synthesis, allowing for the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
The Stille reaction is a powerful cross-coupling method that forms a carbon-carbon bond between an organostannane and an organic electrophile, catalyzed by a palladium complex.[1][2] Organotin reagents are advantageous due to their stability to air and moisture and their tolerance of a wide variety of functional groups.[3] While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich and bulky phosphine ligands, have enabled their efficient use in Stille couplings.[4]
This compound, an electron-rich aryl chloride, can be effectively coupled with various organostannanes, including vinyl-, aryl-, and heteroarylstannanes, to generate a diverse range of substituted thioanisole derivatives. These products can serve as key intermediates in the synthesis of pharmaceuticals and other functional organic molecules.
Reaction Principle
The catalytic cycle of the Stille coupling reaction is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the chloride and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Stille coupling of this compound with various organostannanes. Please note that specific yields for the coupling of this compound are not widely reported in the literature; therefore, the data presented here is based on established protocols for electron-rich aryl chlorides and serves as a strong starting point for reaction optimization.
Table 1: Stille Coupling of this compound with Vinyltributylstannane
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | Dioxane | CsF | 100 | 12-24 | Good to Excellent |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | Toluene | K₃PO₄ | 110 | 12-24 | Good to Excellent |
Table 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1.5) | SPhos (3) | Toluene | K₃PO₄ | 100 | 16-24 | Good to Excellent |
| 2 | PdCl₂(PPh₃)₂ (5) | - | DMF | CuI | 100 | 24 | Moderate to Good |
Table 3: Stille Coupling of this compound with 2-(Tributylstannyl)thiophene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 24 | Good |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | CsF | 100 | 12-18 | Good to Excellent |
Experimental Protocols
The following is a general, representative protocol for the Stille coupling of this compound with an organostannane. Caution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
This compound
-
Organostannane (e.g., vinyltributylstannane, tributyl(phenyl)stannane, or 2-(tributylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃ or XPhos)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Additive (e.g., CsF or K₃PO₄)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas (argon or nitrogen) supply
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% P(t-Bu)₃).
-
Addition of Reagents: Add the additive (e.g., 1.5 equivalents of CsF). Then, add this compound (1.0 equivalent) and the organostannane (1.1-1.2 equivalents).
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., dioxane) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride (KF). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for the Stille coupling of this compound.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
References
- 1. Copper-catalyzed cross-coupling of imines, acid chlorides, and organostannanes: a multicomponent synthesis of alpha-substituted amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]
Application Notes and Protocols: 4-Chlorothioanisole as a Key Intermediate in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chlorothioanisole is a versatile organosulfur compound that serves as a crucial intermediate in the synthesis of various agrochemicals. Its chemical structure, featuring a chlorinated phenyl ring and a methylthio group, allows for a range of chemical modifications, particularly oxidation of the sulfur atom to form sulfoxides and sulfones. These oxidized derivatives are key building blocks for a number of pesticides, including insecticides and herbicides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, with a focus on the preparation of 4-chlorophenyl methyl sulfone, a precursor to phenylpyrazole insecticides such as fipronil.
Section 1: Physicochemical Properties of this compound and its Derivatives
A summary of the key physicochemical properties of this compound and its oxidized derivatives, 4-chlorophenyl methyl sulfoxide and 4-chlorophenyl methyl sulfone, is presented in Table 1. This data is essential for reaction planning, safety assessment, and product characterization.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 123-09-1 | C₇H₇ClS | 158.65 | 168-169 | --- | 1.22 | 1.598 |
| 4-Chlorophenyl Methyl Sulfoxide | 934-73-6 | C₇H₇ClOS | 174.65 | 142-144 (at 6 Torr) | 47-48 | --- | --- |
| 4-Chlorophenyl Methyl Sulfone | 98-57-7 | C₇H₇ClO₂S | 190.65 | --- | 96-99 | --- | --- |
Section 2: Synthesis of Agrochemical Intermediates from this compound
The primary application of this compound in agrochemical synthesis is its conversion to 4-chlorophenyl methyl sulfone. The sulfone group is a key pharmacophore in a class of insecticides known as phenylpyrazoles. The following sections detail the synthesis pathway and experimental protocols.
Logical Workflow for Agrochemical Intermediate Synthesis
The overall workflow involves the oxidation of this compound to 4-chlorophenyl methyl sulfone, which can then be utilized in the synthesis of more complex agrochemical structures.
Caption: Synthetic pathway from this compound to a final agrochemical.
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Chlorophenyl Methyl Sulfone using Hydrogen Peroxide
This protocol describes the two-step oxidation of this compound to 4-chlorophenyl methyl sulfone via the sulfoxide intermediate using hydrogen peroxide.
Materials:
-
This compound (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 2.2 eq)
-
Glacial acetic acid
-
Sodium bisulfite
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the initial addition, remove the ice bath and allow the reaction to stir at room temperature for 12 hours to form the sulfoxide intermediate.
-
Re-cool the reaction mixture in an ice bath and add the remaining hydrogen peroxide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test with starch-iodide paper is obtained.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-chlorophenyl methyl sulfone can be purified by recrystallization from ethanol.
Quantitative Data Summary (Literature Derived):
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >98% |
| Melting Point | 96-99 °C |
Protocol 2: Direct Synthesis of 4-Chlorophenyl Methyl Sulfone from 4-Chlorobenzenesulfonyl Chloride
This protocol provides an alternative route to 4-chlorophenyl methyl sulfone starting from 4-chlorobenzenesulfonyl chloride.
Materials:
-
4-Chlorobenzenesulfonyl chloride (1.0 eq)
-
Sodium sulfite (1.2 eq)
-
Sodium bicarbonate
-
Dimethyl sulfate (1.2 eq)
-
Water
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve sodium sulfite in water.
-
Slowly add 4-chlorobenzenesulfonyl chloride to the solution while stirring.
-
Add sodium bicarbonate to maintain a slightly alkaline pH (7.5-8.5).
-
Heat the mixture to 60-70 °C and stir for 2-3 hours to form the sodium 4-chlorobenzenesulfinate intermediate.
-
Cool the reaction mixture to room temperature.
-
Add dimethyl sulfate dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The product, 4-chlorophenyl methyl sulfone, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data Summary (Literature Derived):
| Parameter | Value |
| Typical Yield | >85% |
| Purity (after recrystallization) | >98% |
| Melting Point | 98-99 °C |
Section 3: Application in Phenylpyrazole Insecticide Synthesis (Conceptual)
4-Chlorophenyl methyl sulfone is a key structural component of certain phenylpyrazole insecticides. The synthesis of these complex molecules is a multi-step process. The diagram below illustrates a conceptual pathway for the incorporation of the 4-chlorophenyl sulfone moiety into a pyrazole ring system, a core structure in insecticides like fipronil.
Caption: Conceptual synthesis of a phenylpyrazole insecticide.
Note: The direct synthesis of commercial insecticides like fipronil from this compound is a complex, multi-step industrial process. The protocols provided here focus on the synthesis of a key intermediate, demonstrating the utility of this compound in this field.
Section 4: Safety and Handling
This compound and its derivatives, as well as the reagents used in their synthesis, should be handled with appropriate safety precautions.
-
This compound: Harmful if swallowed. Causes skin and eye irritation. Has a strong, unpleasant odor.
-
4-Chlorophenyl Methyl Sulfoxide/Sulfone: May cause skin and eye irritation.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.
-
Dimethyl Sulfate: Highly toxic and carcinogenic. Should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Disclaimer: The protocols and information provided are for research and development purposes only. Users should be adequately trained in chemical synthesis and safety procedures. The authors and publisher are not liable for any damages or injuries resulting from the use of this information.
Application Notes and Protocols: 4-Chlorothioanisole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While 4-Chlorothioanisole is not widely documented as a primary monomer in materials science, its chemical structure presents it as a versatile precursor for the synthesis of functional materials. This document outlines potential applications, hypothetical synthetic protocols, and conceptual frameworks for leveraging this compound in the development of advanced materials such as conductive polymers and functional organic molecules.
Potential as a Precursor for Thiophene-Based Conductive Polymers
This compound can be envisioned as a starting material for the synthesis of novel thiophene monomers, which are foundational units for conductive polymers. The inherent functionalities of this compound—the chloro group, the thioether, and the aromatic ring—offer multiple reaction sites for derivatization.
Conceptual Application: Synthesis of a 3-(4-(methylthio)phenyl)thiophene monomer for subsequent polymerization.
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for the synthesis of a polythiophene derivative from this compound.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of this compound (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is gently heated to initiate the Grignard reaction, then stirred at room temperature until the magnesium is consumed.
-
Kumada Coupling: To the freshly prepared Grignard reagent, a solution of 3-bromothiophene (1.0 eq) in anhydrous THF is added, followed by the addition of a catalytic amount of [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2). The reaction mixture is refluxed for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 3-(4-(methylthio)phenyl)thiophene monomer.
-
Oxidative Polymerization: The synthesized monomer is dissolved in anhydrous chloroform. Anhydrous iron(III) chloride (FeCl3) (4.0 eq) is added portion-wise, and the mixture is stirred at room temperature for 24 hours.
-
Polymer Isolation: The reaction is quenched by pouring the mixture into methanol. The precipitated polymer is collected by filtration, washed with methanol and acetone, and then subjected to Soxhlet extraction with methanol, hexane, and chloroform to remove impurities and oligomers. The chloroform fraction containing the desired polymer is collected, and the solvent is evaporated to yield the poly(3-(4-(methylthio)phenyl)thiophene).
Hypothetical Data Table:
| Property | Target Value |
| Monomer Purity | >99% (by GC-MS and NMR) |
| Polymer Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | < 2.0 |
| Electrical Conductivity (doped) | 10⁻² - 10¹ S/cm |
| Optical Band Gap | 1.8 - 2.2 eV |
Precursor for Photoactive Organic Molecules
The aromatic core of this compound can serve as a scaffold for building more complex photoactive molecules, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The chloro and methylthio groups can be modified or replaced to tune the electronic properties of the final molecule.
Conceptual Application: Synthesis of a donor-acceptor molecule for organic electronics.
Logical Relationship for Synthesis:
Caption: Conceptual pathway for synthesizing a donor-acceptor molecule from this compound.
Experimental Protocol (Hypothetical):
-
Oxidation: this compound is dissolved in a suitable solvent like dichloromethane. Meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to yield 4-chlorophenyl methyl sulfone.
-
Suzuki Coupling: The 4-chlorophenyl methyl sulfone (1.0 eq), an appropriate electron-donating boronic acid derivative (e.g., a thiophene-based boronic acid) (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) are dissolved in a solvent mixture like toluene/ethanol/water. A base, such as sodium carbonate, is added, and the mixture is heated to reflux under an inert atmosphere for 12-24 hours.
-
Purification: After cooling, the organic layer is separated, washed with water and brine, and dried. The solvent is removed, and the crude product is purified by column chromatography or recrystallization to obtain the final donor-acceptor molecule.
Hypothetical Data Table:
| Property | Target Characteristic |
| Absorption Maximum (λmax) | 400 - 600 nm |
| Emission Maximum (λem) | 500 - 700 nm |
| HOMO Energy Level | -5.0 to -5.5 eV |
| LUMO Energy Level | -3.0 to -3.5 eV |
| Photoluminescence Quantum Yield | > 50% |
Building Block for Ligands in Metal-Organic Frameworks (MOFs)
The structure of this compound can be elaborated to introduce coordinating groups, making it a precursor for ligands used in the synthesis of Metal-Organic Frameworks (MOFs). The para-substitution pattern allows for the creation of linear linkers.
Conceptual Application: Synthesis of a dicarboxylic acid ligand for MOF construction.
Proposed Synthetic Pathway:
Caption: Proposed pathway for the synthesis of a MOF ligand from this compound.
Experimental Protocol (Hypothetical):
-
Sonogashira Coupling: this compound (1.0 eq) is reacted with a terminal alkyne bearing a protected carboxylic acid group (e.g., propargyl alcohol, which can be later oxidized) (2.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine/THF under an inert atmosphere. The reaction is typically heated.
-
Deprotection and Oxidation: The protecting groups on the terminal alkynes are removed, followed by oxidation of the alkyne or alcohol functionalities to carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO4) or through a multi-step process.
-
Ligand Purification: The resulting dicarboxylic acid ligand is purified by recrystallization or column chromatography.
-
MOF Synthesis: The purified ligand and a metal salt (e.g., zinc nitrate) are dissolved in a high-boiling solvent such as N,N-dimethylformamide (DMF) in a sealed vessel. The mixture is heated in an oven for a set period (e.g., 24-72 hours) to promote the formation of the crystalline MOF. The product is then cooled, washed with fresh solvent, and dried.
Hypothetical Data Table:
| Property | Target Value |
| Ligand Purity | >98% (by NMR and elemental analysis) |
| MOF Surface Area (BET) | 500 - 2000 m²/g |
| Pore Volume | 0.3 - 1.0 cm³/g |
| Thermal Stability | > 300 °C (by TGA) |
| Gas Adsorption Capacity | Dependent on target gas (e.g., CO₂, H₂) |
Disclaimer: The experimental protocols and data provided are hypothetical and intended for illustrative purposes. They are based on established chemical transformations of related compounds. Researchers should conduct a thorough literature search and safety assessment before attempting any new synthetic procedure.
Application Notes and Protocols for the Enzymatic Oxidation of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, particularly in the pharmaceutical industry, where chiral sulfoxides are key intermediates for a variety of active pharmaceutical ingredients (APIs). Enzymatic oxidation offers a green and highly selective alternative to traditional chemical methods, which often rely on harsh reagents and can suffer from a lack of selectivity, leading to over-oxidation to the sulfone. This document provides detailed application notes and protocols for the enzymatic oxidation of 4-Chlorothioanisole, a common building block in drug discovery, to its corresponding sulfoxide. The use of enzymes such as Horseradish Peroxidase (HRP), Chloroperoxidase (CPO), and Cytochrome P450s allows for controlled and often enantioselective oxidation under mild reaction conditions.
Data Presentation
The following tables summarize quantitative data for the enzymatic sulfoxidation of thioanisole and related substrates. While specific kinetic data for this compound is limited in the literature, the data for thioanisole serves as a valuable reference point for experimental design.
Table 1: Kinetic Parameters for Enzymatic Sulfoxidation
| Enzyme | Substrate | kcat (min⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) (M⁻¹min⁻¹) | Reference |
| P450 119 Peroxygenase (Wild-Type) | Thioanisole | 1549 | N/A | N/A | [1][2] |
| P450 119 Peroxygenase (F153G/T213G Mutant) | Thioanisole | 3687 | N/A | N/A | [2] |
| Horseradish Peroxidase (8F-HRP) | Guaiacol | 104 s⁻¹ | 1.8 | 3.4 x 10⁶ | [3] |
| Chloroperoxidase | 4-Chloroaniline | 312 | 0.81 | 2.3 x 10⁷ | [4] |
Note: N/A indicates data not available in the cited literature. The HRP data with guaiacol is provided as a general reference for peroxidase activity.
Table 2: Reaction Conditions and Product Formation in Enzymatic Sulfoxidation of Thioanisole
| Enzyme System | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time | Reference |
| P450 119 Peroxygenase (F153G Mutant) + Octanoic Acid | Thioanisole | (R)-Methyl phenyl sulfoxide | N/A | up to 30% | N/A | [2] |
| Peroxygenase (Immobilized) | Methyl phenyl sulfide | (R)-Methyl phenyl sulfoxide | >99% (conversion) | ~89% | 48 h | [5] |
Experimental Protocols
Protocol 1: Horseradish Peroxidase (HRP) Catalyzed Oxidation of this compound
This protocol describes a general method for the HRP-catalyzed oxidation of this compound using hydrogen peroxide as the oxidant.
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sodium phosphate buffer (0.01 M, pH 6.0)
-
Methanol or Acetonitrile (for substrate and product dissolution)
-
HPLC system with a chiral column for analysis
Procedure:
-
Enzyme Preparation: Prepare a stock solution of HRP in 0.01 M sodium phosphate buffer (pH 6.0) to a final concentration of 1-2 µg/mL.[6] Keep the enzyme solution on ice.
-
Substrate Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. The final concentration in the reaction mixture should be in the low millimolar range (e.g., 1-10 mM) to avoid substrate inhibition.
-
Reaction Setup: In a reaction vessel, combine the sodium phosphate buffer, the this compound stock solution, and the HRP enzyme solution. Equilibrate the mixture to the desired reaction temperature (typically 25-37°C).
-
Initiation of Reaction: Initiate the reaction by adding a stoichiometric amount of hydrogen peroxide. A stock solution of H₂O₂ should be freshly prepared and diluted in the reaction buffer. The final concentration of H₂O₂ should be carefully controlled to avoid enzyme inactivation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points. Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., sodium azide) or by immediate extraction with an organic solvent.
-
Product Analysis: Analyze the quenched reaction mixture by HPLC using a chiral stationary phase to separate the starting material, the sulfoxide product, and the potential sulfone byproduct. Quantify the products based on a standard curve.
Protocol 2: Analysis of this compound and its Oxidation Products by HPLC
This protocol provides a general method for the separation and quantification of this compound, 4-Chlorophenyl methyl sulfoxide, and 4-Chlorophenyl methyl sulfone.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral column (e.g., Chiralpak) for enantioselective analysis.
-
Reversed-phase C18 column for general separation.
Mobile Phase:
-
A typical mobile phase for chiral separation is a mixture of n-hexane and isopropanol (e.g., 80:20 v/v).[7]
-
For reversed-phase separation, a gradient of water and acetonitrile or methanol, often with a small amount of formic acid, can be used.
Procedure:
-
Sample Preparation: Dilute the quenched reaction mixture with the mobile phase to a suitable concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).[7]
-
-
Injection and Data Analysis: Inject the prepared sample onto the HPLC system. Identify the peaks corresponding to this compound, 4-Chlorophenyl methyl sulfoxide, and 4-Chlorophenyl methyl sulfone by comparing their retention times with those of authentic standards.
-
Quantification: Determine the concentration of each component by integrating the peak areas and using a pre-established calibration curve. For enantioselective analysis, calculate the enantiomeric excess (ee) of the sulfoxide product.
Mandatory Visualizations
Enzymatic Oxidation Workflow
References
- 1. Enhanced Activity and Substrate Specificity by Site‐Directed Mutagenesis for the P450 119 Peroxygenase Catalyzed Sulfoxidation of Thioanisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Activity and Substrate Specificity by Site-Directed Mutagenesis for the P450 119 Peroxygenase Catalyzed Sulfoxidation of Thioanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic properties of horseradish peroxidase reconstituted with the 8-(hydroxymethyl)- and 8-formylheme derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peroxygenase-Catalysed Sulfoxidations in Non-Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 7. rsc.org [rsc.org]
4-Chlorothioanisole: A Versatile Building Block for Novel COX-2 Inhibitors and Anticancer Agents
Introduction: 4-Chlorothioanisole, a readily available organosulfur compound, has emerged as a valuable and versatile building block in the synthesis of novel pharmaceuticals. Its unique structural features, including the reactive methylthio group and the chlorinated phenyl ring, allow for its elaboration into a variety of complex molecules with significant biological activity. This document provides detailed application notes and protocols for the use of this compound in the development of two important classes of therapeutic agents: selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain, and a novel class of sulfonamide-based anticancer agents.
Application Note 1: Synthesis of a Key Intermediate for Selective COX-2 Inhibitors
Selective inhibitors of cyclooxygenase-2 (COX-2) are an important class of anti-inflammatory drugs. This compound serves as a practical starting material for the synthesis of 4-(methylsulfonyl)acetophenone, a key intermediate in the production of COX-2 inhibitors like Rofecoxib. The synthetic strategy involves a two-step process: the oxidation of the thioether to a sulfone, followed by a Friedel-Crafts acylation.
Experimental Protocols:
Step 1: Oxidation of this compound to 4-Chlorophenyl Methyl Sulfone
This protocol is adapted from established methods for the oxidation of sulfides using hydrogen peroxide.
-
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium tungstate (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethylene dichloride (EDC).
-
Add water, sodium tungstate (catalyst), and sulfuric acid to the mixture.
-
Heat the reaction mixture to 40-45°C.
-
Slowly add hydrogen peroxide (50% solution) dropwise, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for an additional 3 hours to ensure complete oxidation.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorophenyl methyl sulfone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfone.
-
Step 2: Friedel-Crafts Acylation of 4-Chlorophenyl Methyl Sulfone to 4-(Methylsulfonyl)acetophenone
This protocol describes a general method for the Friedel-Crafts acylation of an activated aromatic ring.
-
Materials:
-
4-Chlorophenyl methyl sulfone
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice-cold water
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
To this mixture, add a solution of 4-chlorophenyl methyl sulfone (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-(methylsulfonyl)acetophenone can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation:
| Intermediate | Starting Material | Key Reagents | Typical Yield | Reference |
| 4-(Methylsulfonyl)acetophenone | Thioanisole | Acetyl chloride, AlCl₃, H₂O₂ | 74% (from thioanisole) |
Logical Workflow for the Synthesis of a Rofecoxib Intermediate
Mechanism of Action: COX-2 Inhibition
Rofecoxib and similar drugs act as selective inhibitors of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[1][2] By selectively blocking COX-2, these drugs reduce the production of inflammatory prostaglandins without significantly affecting the production of prostaglandins that protect the stomach lining, which are primarily synthesized by the COX-1 enzyme.[1][2]
COX-2 Signaling Pathway
References
Metal-Free Synthesis of 4-Chlorothioanisole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the metal-free synthesis of 4-chlorothioanisole and its derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presented methods offer alternatives to traditional transition-metal-catalyzed reactions, aligning with the principles of green chemistry by avoiding toxic and expensive metal catalysts.
Three primary metal-free strategies are detailed:
-
Electrophilic Chlorination of Thioanisole: A direct approach involving the selective chlorination of thioanisole at the para-position.
-
Nucleophilic Aromatic Substitution (SNA r): A method utilizing the reaction of a di-substituted benzene with a sulfur nucleophile.
-
Visible-Light-Mediated C-S Cross-Coupling: A modern, photocatalyst-free approach for the formation of the aryl-sulfur bond.
Data Presentation
The following tables summarize the key quantitative data for the described protocols, allowing for easy comparison of the different synthetic routes.
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Electrophilic Chlorination | Nucleophilic Aromatic Substitution | Visible-Light C-S Coupling |
| Starting Materials | Thioanisole, N-Chlorosuccinimide (NCS) | 1,4-Dichlorobenzene, Sodium Thiomethoxide | 4-Chloroiodobenzene, Methanethiol, Organic Base |
| Solvent | Acetonitrile | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |
| Temperature | 0 °C to Room Temperature | 120 °C | Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 24 hours | 12 - 18 hours |
| Typical Yield | 85 - 95% | 70 - 85% | 75 - 90% |
Experimental Protocols
Protocol 1: Electrophilic Chlorination of Thioanisole
This protocol describes the regioselective chlorination of thioanisole at the para-position using N-chlorosuccinimide (NCS) as the chlorinating agent. The thioether group is an activating group that directs electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, high selectivity for the para-product can be achieved.[1][2][3]
Materials:
-
Thioanisole
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of thioanisole (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add N-chlorosuccinimide (1.05 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Expected Yield: 85 - 95%
Protocol 2: Nucleophilic Aromatic Substitution
This protocol details the synthesis of this compound via the nucleophilic aromatic substitution of 1,4-dichlorobenzene with sodium thiomethoxide.[4][5][6][7] This reaction typically requires elevated temperatures to proceed as the aromatic ring is not activated by strong electron-withdrawing groups.[4]
Materials:
-
1,4-Dichlorobenzene
-
Sodium thiomethoxide
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,4-dichlorobenzene (1.0 eq.) in anhydrous DMF.
-
Add sodium thiomethoxide (1.2 eq.) to the solution under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and maintain for 12-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by distillation or flash column chromatography to yield this compound.
Expected Yield: 70 - 85%
Protocol 3: Visible-Light-Mediated C-S Cross-Coupling
This protocol describes a modern, metal-free approach for the synthesis of this compound using visible light to promote the C-S cross-coupling of 4-chloroiodobenzene and methanethiol. This method avoids the need for a photocatalyst and proceeds at room temperature.[8]
Materials:
-
4-Chloroiodobenzene
-
Methanethiol (or a suitable precursor like S-methyl isothiourea sulfate)
-
Organic base (e.g., 1,8-Diazabicycloundec-7-ene, DBU)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Blue LED lamp (40 W)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add 4-chloroiodobenzene (1.0 eq.), the methanethiol source (1.5 eq.), and the organic base (2.0 eq.).
-
Add anhydrous DMSO via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the reaction tube approximately 5 cm from a 40 W blue LED lamp and stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Expected Yield: 75 - 90%
Mandatory Visualizations
Caption: Experimental workflow for electrophilic chlorination.
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Caption: Logical relationship for visible-light C-S coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. isca.me [isca.me]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. homeworkforyou.com [homeworkforyou.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives | Chegg.com [chegg.com]
- 8. quora.com [quora.com]
Troubleshooting & Optimization
troubleshooting guide for Suzuki-Miyaura coupling with 4-Chlorothioanisole
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenging substrates like 4-chlorothioanisole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is not working or giving very low yield. What are the common causes?
A1: Low or no yield in the Suzuki-Miyaura coupling of this compound can stem from several factors. The primary challenges with this substrate are the electronically enriched nature of the aryl chloride, which slows down the oxidative addition step, and potential catalyst poisoning by the sulfur atom of the thioether group.[1][2] Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for activating the C-Cl bond.
-
Reaction Conditions: The base, solvent, and temperature play a crucial role in the reaction's success.
-
Reagent Quality: The purity of reagents and dryness of the solvent are paramount.
-
Catalyst Deactivation: The thioether moiety can coordinate to the palladium center, leading to catalyst deactivation.
Q2: How does the thioether group in this compound affect the palladium catalyst?
A2: The sulfur atom in the thioether group is a known poison for palladium catalysts.[1] It can coordinate to the palladium center, forming stable complexes that are catalytically inactive. This sequestration of the active catalyst can halt the catalytic cycle, leading to incomplete conversion or complete reaction failure. The choice of appropriate ligands can sometimes mitigate this effect by sterically shielding the palladium center or by having a stronger binding affinity than the sulfur atom.
Q3: What are the most common side reactions observed in the Suzuki-Miyaura coupling of aryl chlorides?
A3: Besides low conversion, several side reactions can complicate the Suzuki-Miyaura coupling of aryl chlorides:
-
Homocoupling: This involves the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the transmetalation step is slow.
-
Dehalogenation: The aryl chloride can be reduced to the corresponding arene, removing the chlorine atom. This can occur if there are sources of hydride in the reaction mixture.
-
Protodeboronation: The boronic acid can react with water or other protic species to be converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem 1: Low to No Product Formation
If you observe little to no formation of your desired product, consider the following troubleshooting steps, starting with the most likely culprits.
Caption: Troubleshooting workflow for low/no product in Suzuki coupling.
1. Evaluate the Catalyst System:
-
Ligand Choice: For electron-rich aryl chlorides like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the challenging oxidative addition step. Consider ligands from the Buchwald or Fu groups.
-
Palladium Source: While various Pd(0) and Pd(II) sources can be effective, their performance can be ligand-dependent. If one precursor fails, trying another is a valid strategy.
Table 1: Recommended Catalyst Systems for this compound Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 | A robust system for many challenging aryl chlorides. |
| Pd₂(dba)₃ | XPhos | 1-2 | Another highly effective ligand for electron-rich substrates. |
| Pd(OAc)₂ | RuPhos | 1-2 | Known to be effective for sterically hindered couplings. |
| PdCl₂(dppf) | - | 2-5 | A common catalyst, but may be less effective for this substrate. |
2. Optimize Reaction Conditions:
-
Base: A suitable base is crucial for the transmetalation step. Stronger, non-nucleophilic inorganic bases are generally preferred.
-
Solvent: Aprotic polar solvents, often with a small amount of water, are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalyst.
-
Temperature: Due to the lower reactivity of aryl chlorides, higher temperatures are typically required compared to aryl bromides or iodides.
Table 2: Recommended Reaction Conditions for this compound Coupling
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | Toluene/H₂O (e.g., 5:1) | 100-110 | A common and effective combination. |
| Cs₂CO₃ | 1,4-Dioxane | 100 | Cesium carbonate is a strong base that can be very effective. |
| K₂CO₃ | THF/H₂O (e.g., 4:1) | 80-90 | A milder base, may require longer reaction times. |
| t-BuOK | 1,4-Dioxane | 90-100 | A very strong base, can be effective but may promote side reactions.[3] |
3. Verify Reagent and Reaction Setup Quality:
-
Reagent Purity: Ensure the boronic acid is of high quality, as impurities can inhibit the reaction. Boronic acids can dehydrate to form boroxines, which are often less reactive.
-
Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that the solvent is properly degassed.
4. Mitigate Sulfur Poisoning:
-
Increase Ligand:Palladium Ratio: Using a higher ratio of ligand to palladium (e.g., 2:1 or 4:1) can sometimes help to outcompete the sulfur atom for coordination to the palladium center.
-
Increase Catalyst Loading: While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.
Problem 2: Significant Side Product Formation
If your desired product is forming but is accompanied by significant side products, the following steps can help improve selectivity.
Caption: Strategies to reduce common side products in Suzuki coupling.
-
To Reduce Homocoupling:
-
Improve Degassing: Ensure that the solvent and reaction vessel are thoroughly purged with an inert gas to remove all traces of oxygen.
-
Optimize Base and Temperature: Sometimes, a weaker base or lower temperature can disfavor the homocoupling pathway.
-
-
To Reduce Dehalogenation:
-
Choice of Base: Some bases can act as hydride sources. If dehalogenation is a major issue, consider switching to a different base (e.g., from an alkoxide to a carbonate or phosphate).
-
Solvent Purity: Ensure the solvent is free of impurities that could act as hydride donors.
-
-
To Reduce Protodeboronation:
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than their corresponding boronic acids.
-
Minimize Water: While some water is often beneficial, an excessive amount can promote protodeboronation. Use the minimum amount of water necessary for the reaction.
-
Experimental Protocols
The following is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on conditions found to be effective for the analogous substrate, 4-chloroanisole, and should be optimized for your specific boronic acid.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium precursor, ligand, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and degassed water to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions with aryl chlorides can be slow, so allow for sufficient reaction time (e.g., 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: This is a general guideline. The optimal conditions may vary depending on the specific arylboronic acid used. It is always recommended to perform a small-scale test reaction to optimize the conditions before proceeding to a larger scale.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Chlorothioanisole
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 4-chlorothioanisole. Given that this compound is an electron-rich aryl chloride, specific challenges may arise, and this document aims to provide a structured approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: The amination of this compound presents a few key challenges. Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1] Additionally, the thioether group (-SMe) is electron-donating, which can further decrease the reactivity of the C-Cl bond towards oxidative addition. Finally, sulfur-containing compounds can sometimes interact with and deactivate palladium catalysts.
Q2: What is the best initial catalyst and ligand combination to try for this reaction?
A2: For the amination of electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are generally the most effective. Excellent starting points include Buchwald's biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[2] Using a pre-formed palladium precatalyst, such as XPhos Pd G3, can often provide more reliable and consistent results.
Q3: Which base and solvent are most suitable for the amination of this compound?
A3: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, particularly if the substrate is sensitive to NaOtBu. Toluene and 1,4-dioxane are common solvents, offering good solubility for the reagents and the ability to reach the high temperatures often required for aryl chloride amination.
Q4: Can the thioether group in this compound poison the palladium catalyst?
A4: While sulfur compounds are known to be potential catalyst poisons, the thioether in this compound is generally well-tolerated in Buchwald-Hartwig aminations, especially with modern, highly active catalyst systems. If catalyst deactivation is suspected, increasing the catalyst loading or switching to a more robust ligand can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | 1. Inactive Catalyst: The Pd(0) catalyst is deactivated by oxygen. 2. Insufficient Temperature: Aryl chlorides often require higher temperatures for oxidative addition. 3. Inappropriate Ligand: The chosen ligand may not be suitable for the electron-rich aryl chloride. | 1. Ensure rigorous exclusion of air and moisture. Degas the solvent thoroughly and maintain an inert (nitrogen or argon) atmosphere. 2. Gradually increase the reaction temperature, for example, from 80°C to 110°C. 3. Screen a panel of bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos. |
| Formation of Side Products | 1. Hydrodehalogenation: The this compound is reduced to thioanisole. 2. Homocoupling: Formation of biaryl side products. | 1. This can be ligand-dependent. Trying a different ligand may solve the issue. Ensure the base is not contaminated with water. 2. Lowering the reaction temperature or adjusting the catalyst-to-ligand ratio may minimize this side reaction. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable over the entire course of the reaction at high temperatures. 2. Inhibition by Products: The product amine or other species in the reaction mixture may be inhibiting the catalyst. | 1. Use a more stable pre-catalyst. A slow addition of the aryl chloride to the reaction mixture can sometimes help. 2. Try a different solvent or a slightly higher catalyst loading. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of the solvent, base, or catalyst can significantly impact the reaction. 2. Incomplete Exclusion of Air: Small amounts of oxygen can lead to inconsistent catalyst activity. | 1. Use high-purity, anhydrous solvents and fresh, high-quality base and catalyst. 2. Ensure consistent and thorough degassing and inert atmosphere techniques for every reaction. |
Data Presentation: Amination of an Analogous Substrate
Table 1: Amination of 4-Chloroanisole with a Primary Amine
| Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | 15 | 77[3] |
Table 2: Amination of 4-Chloroanisole with a Secondary Amine
| Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Piperidine | (NHC)Pd(allyl)Cl | - | LHMDS | Toluene | 70 | 15 | 43[4] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This is a generalized starting protocol and should be optimized for each specific amine coupling partner.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol %)
-
Ligand (e.g., XPhos, 2-4 mol %) or a pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %)
-
Base (e.g., NaOtBu, 1.2-1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium source, ligand (if not using a pre-catalyst), and base under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The Buchwald-Hartwig catalytic cycle.
Caption: A typical experimental workflow.
Caption: A decision tree for troubleshooting.
References
common side reactions in the synthesis of 4-Chlorothioanisole derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Chlorothioanisole derivatives. The following sections address common side reactions and other issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The primary methods for synthesizing the this compound core involve either the methylation of 4-chlorothiophenol or the chlorination of thioanisole. Derivatives are commonly prepared through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, on the this compound scaffold.
Q2: What is the most prevalent side reaction during the synthesis and handling of this compound derivatives?
A2: The most common and often unavoidable side reaction is the oxidation of the thioether (-S-CH₃) group. Depending on the oxidizing conditions, this can lead to the formation of 4-chlorophenyl methyl sulfoxide and, with further oxidation, 4-chlorophenyl methyl sulfone.[1][2][3] This oxidation can occur during the main reaction, work-up, or even storage if exposed to air and light.
Q3: How can I minimize the formation of the ortho-isomer during Friedel-Crafts acylation of this compound?
A3: The methylthio group is an ortho, para-director. To favor the formation of the desired para-substituted product, it is recommended to:
-
Control the temperature: Lower reaction temperatures often favor the thermodynamically more stable para-isomer.
-
Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst (e.g., AlCl₃) can influence the ortho/para ratio.
-
Solvent Selection: The polarity of the solvent can affect the selectivity of the reaction.[4][5]
Q4: Why is my Friedel-Crafts acylation reaction showing low or no conversion?
A4: Low conversion in Friedel-Crafts acylation is a common issue. Potential causes include:
-
Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware, reagents, and solvents are anhydrous.[4][5]
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Stoichiometric amounts of the catalyst are often required.[4][5]
-
Low Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low.[4]
Troubleshooting Guides
Issue 1: Presence of Oxidation Byproducts (Sulfoxide and Sulfone)
-
Symptom: NMR and MS analysis of the crude product show signals corresponding to 4-chlorophenyl methyl sulfoxide and/or 4-chlorophenyl methyl sulfone.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Exposure to Oxidizing Agents | Avoid strong oxidizing agents if not intended for the reaction. If using an oxidant is necessary, carefully control the stoichiometry and reaction conditions. |
| Prolonged Reaction Times or High Temperatures | Monitor the reaction closely and minimize reaction time and temperature to reduce the likelihood of oxidation. |
| Aerobic Conditions during Work-up and Storage | Perform the work-up and store the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Presence of Peroxides in Solvents | Use freshly distilled or peroxide-free solvents. |
Issue 2: Formation of Isomeric Byproducts in Electrophilic Aromatic Substitution
-
Symptom: The isolated product is a mixture of para- and ortho-isomers.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Perform the reaction at a lower temperature to favor the formation of the sterically less hindered para-isomer.[4][5] |
| Non-optimal Lewis Acid or Catalyst | Experiment with different Lewis acids or solid acid catalysts, as their steric bulk and activity can influence regioselectivity. |
| Solvent Effects | Investigate the use of different anhydrous solvents (e.g., dichloromethane, carbon disulfide) as solvent polarity can impact the ortho/para ratio.[4] |
Issue 3: Polysubstitution on the Aromatic Ring
-
Symptom: Mass spectrometry indicates the addition of more than one functional group to the aromatic ring.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Highly Activating Substituents | If the this compound derivative is highly activated, consider using a milder acylating or alkylating agent. |
| Excess of Electrophile | Use a stoichiometric amount of the electrophile to minimize the chance of a second substitution. |
| Harsh Reaction Conditions | Employ milder reaction conditions (lower temperature, less reactive catalyst) to control the reactivity.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Chlorophenylthio)acetophenone via Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous ethylene dichloride in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser.
-
Addition of Acylating Agent: Cool the suspension to 0-5°C using an ice-water bath. Slowly add acetyl chloride (1.0-1.1 equivalents) to the stirred suspension while maintaining the temperature below 5°C.
-
Addition of Substrate: To the resulting mixture, add this compound (1.0 equivalent) dropwise from the dropping funnel, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, continue stirring at 0-5°C for 2 hours, then allow the mixture to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts dissolve.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethylene dichloride. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[5]
Data Presentation
Table 1: Typical Yields and Byproduct Distribution in the Friedel-Crafts Acylation of Thioanisole
| Product | Conditions | Yield (%) | Ortho-Isomer (%) | Para-Isomer (%) | Reference |
| 4-(Methylthio)acetophenone | AlCl₃, Acetyl Chloride, 0-5°C | ~90 | ~1.6 | ~98.4 | [5] |
Visualizations
Caption: Workflow for Friedel-Crafts Acylation of this compound.
Caption: Common Side Reaction Pathways in this compound Derivative Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
purification of 4-Chlorothioanisole reaction products from starting material
Technical Support Center: Purification of 4-Chlorothioanisole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of this compound from its reaction mixture, particularly when synthesized from 4-Chlorothiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis starting from 4-Chlorothiophenol?
The most prevalent impurities are typically unreacted starting material (4-Chlorothiophenol) and potential side-products from the methylation reaction. Depending on the methylating agent and reaction conditions, byproducts can vary. If the 4-Chlorothiophenol starting material is impure, those impurities may also carry through to the final product mixture.
Q2: How can I effectively remove unreacted 4-Chlorothiophenol from my this compound product?
Unreacted 4-Chlorothiophenol can be efficiently removed using an acid-base extraction. Since 4-Chlorothiophenol is acidic (pKa ~6-7), it can be deprotonated by a moderately basic aqueous solution (e.g., 5% NaOH or NaHCO₃ solution) to form a water-soluble salt. The neutral organic product, this compound, will remain in the organic layer. A subsequent wash with brine and drying over an anhydrous salt like MgSO₄ or Na₂SO₄ will prepare the crude product for further purification.
Q3: What is the most suitable large-scale purification method for crude this compound?
For larger quantities, fractional distillation under reduced pressure is often the most effective and scalable method.[1][2][3] There is a significant difference in the boiling points of this compound (approx. 168-169 °C at atmospheric pressure) and the common starting material 4-Chlorothiophenol (approx. 205-207 °C).[4][5] This difference allows for efficient separation. Distillation under vacuum is recommended to prevent potential thermal degradation.
Q4: My TLC/GC analysis still shows impurities after a single purification step. What should I do next?
If a single method is insufficient, a combination of techniques is recommended.[1]
-
Perform an Acid-Base Extraction: First, use a basic wash to remove any acidic impurities like residual 4-Chlorothiophenol.
-
Follow with Chromatography or Distillation: After the extraction, subject the crude product to flash column chromatography for high purity on a smaller scale, or vacuum distillation for larger scales.
-
Check Solvents: Ensure all solvents used for extraction and chromatography are pure, as impurities can be introduced from contaminated solvents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | 1. Incomplete extraction of the product. 2. Product loss during distillation (e.g., in the forerun or residue). 3. Co-elution with a byproduct during chromatography. 4. Product degradation during heating. | 1. Perform multiple extractions (e.g., 3x with smaller solvent volumes) and combine the organic layers. 2. Optimize distillation parameters (pressure, temperature). Analyze all fractions by TLC/GC. 3. Adjust the solvent system (eluent polarity) for chromatography. Consider using a different stationary phase. 4. Use vacuum distillation to lower the boiling point and minimize thermal stress. |
| Product is an Oil Contaminated with a Solid | The solid is likely unreacted 4-Chlorothiophenol, which has a melting point of 49-51 °C.[4] | 1. Perform an acid-base extraction as described in the FAQs to remove the acidic 4-Chlorothiophenol. 2. Alternatively, dissolve the mixture in a minimal amount of a suitable hot solvent and cool slowly to recrystallize the 4-Chlorothiophenol, then separate by filtration.[2] |
| Co-elution During Column Chromatography | The polarity of the product and the impurity are too similar for the chosen solvent system. | 1. Switch to a less polar or more polar eluent system to improve separation. Use a gradient elution. 2. Consider using a different stationary phase (e.g., alumina instead of silica gel). 3. If the impurity is acidic (e.g., 4-Chlorothiophenol), pre-treat the crude mixture with a basic wash before running the column. |
Data Presentation: Physical Properties
This table summarizes key quantitative data for the product and a common starting material.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| This compound | C₇H₇ClS | 158.65 g/mol | N/A (Liquid at RT) | 168-169[5] | 123-09-1[5] |
| 4-Chlorothiophenol | C₆H₅ClS | 144.62 g/mol | 49-51[4] | 205-207[4] | 106-54-7[4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic impurities, primarily unreacted 4-Chlorothiophenol.
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Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Wash 2-3 times. Collect the organic layer.
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Neutralization (Optional): The combined aqueous layers can be acidified with HCl to recover the 4-Chlorothiophenol if desired.
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Brine Wash: Wash the separated organic layer with a saturated sodium chloride (brine) solution to remove residual water.
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Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound, now free of acidic impurities.[6]
Protocol 2: Purification by Vacuum Distillation
This method is ideal for separating this compound from non-volatile impurities or those with significantly different boiling points.[2]
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed.
-
Charge Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
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Apply Vacuum: Gradually apply vacuum to the desired pressure.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the distillate in separate fractions. The main fraction containing pure this compound should be collected at a stable temperature corresponding to its boiling point at the applied pressure.
-
Analysis: Analyze the collected fractions using TLC or GC to confirm purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 4-氯硫代苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 123-09-1 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Selective Oxidation of 4-Chlorothioanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the selective oxidation of 4-chlorothioanisole to its corresponding sulfoxide, while minimizing the formation of the sulfone byproduct.
Troubleshooting Guide
Issue: Significant formation of this compound sulfone.
This is a common issue arising from over-oxidation. The following steps can help troubleshoot and minimize the formation of the undesired sulfone.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-oxidation.
Detailed Troubleshooting Steps:
-
Review Oxidant Stoichiometry: The molar ratio of the oxidant to this compound is critical. An excess of the oxidizing agent is a primary cause of sulfone formation.
-
Recommendation: Carefully control the stoichiometry. Start with 1.0 to 1.2 equivalents of the oxidant. Consider slow addition of the oxidant to the reaction mixture to maintain a low instantaneous concentration.
-
-
Lower the Reaction Temperature: The oxidation of the sulfoxide to the sulfone often has a higher activation energy than the initial oxidation of the sulfide.
-
Recommendation: Perform the reaction at a lower temperature (e.g., 0°C or -78°C). This can significantly slow down the rate of the second oxidation step, thus improving selectivity for the sulfoxide.
-
-
Monitor Reaction Progress: Close monitoring of the reaction can prevent over-oxidation by stopping the reaction once the starting material is consumed and before significant sulfone formation occurs.
-
Recommendation: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of this compound and the appearance of the sulfoxide and sulfone. Quench the reaction as soon as the starting material is no longer visible.
-
-
Consider a Milder Oxidant: Some oxidizing agents are inherently more aggressive and prone to causing over-oxidation.
-
Recommendation: If using a strong oxidant like m-CPBA or peracetic acid, consider switching to a milder and more selective reagent. Options include sodium hypochlorite or periodic acid catalyzed by FeCl3.[1]
-
-
Employ a Selective Catalyst: Certain catalysts can enhance the rate of the initial oxidation to the sulfoxide while disfavoring the subsequent oxidation to the sulfone.
-
Recommendation: Research and utilize catalysts known for selective sulfoxidation. For instance, tantalum carbide with hydrogen peroxide has been shown to favor sulfoxide formation, whereas niobium carbide tends to produce the sulfone.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidants used for the selective oxidation of thioethers to sulfoxides?
A1: Commonly used oxidants for selective sulfoxidation include hydrogen peroxide (often in the presence of a catalyst), sodium periodate, sodium hypochlorite, and meta-chloroperoxybenzoic acid (m-CPBA).[1][2] The choice of oxidant is crucial for achieving high selectivity.
Q2: How can I control the reaction to favor the sulfoxide over the sulfone?
A2: Control over the reaction can be achieved by:
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Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of the oxidizing agent.
-
Temperature: Running the reaction at low temperatures (e.g., 0°C or below).[3]
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Reaction Time: Carefully monitoring the reaction and stopping it once the starting material is consumed.
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Choice of Reagent: Employing milder and more selective oxidizing agents and catalyst systems.[1]
Q3: Are there any "green" or environmentally friendly methods for this oxidation?
A3: Yes, there is a growing interest in developing greener oxidation methods. Using hydrogen peroxide as the oxidant is considered a green approach because its only byproduct is water.[4] Catalyst systems that are recyclable and operate under mild conditions also contribute to a more environmentally benign process.[1]
Q4: How does the electronic nature of the substituent on the aromatic ring affect the oxidation?
A4: The electronic properties of the substituent on the thioanisole ring can influence the nucleophilicity of the sulfur atom. Electron-donating groups increase the electron density on the sulfur, making it more susceptible to oxidation. The chloro group in this compound is electron-withdrawing, which can slightly decrease the reactivity of the sulfur atom compared to unsubstituted thioanisole.
Data Presentation
| Oxidant/Catalyst System | Substrate | Temperature (°C) | Time | Yield of Sulfoxide (%) | Yield of Sulfone (%) | Reference |
| H₂O₂ / Tantalum Carbide | Thioanisole | Room Temp | 1 h | 98 | <1 | [1] |
| H₂O₂ / Niobium Carbide | Thioanisole | Room Temp | 1 h | 5 | 94 | [1] |
| H₅IO₆ / FeCl₃ | Thioanisole | Room Temp | <2 min | 99 | 0 | [1] |
| NaIO₄ / Silica | Thioanisole | Room Temp | 45 min | 98 | 0 | [1] |
| m-CPBA | Thioanisole | 0 | 30 min | ~90 | ~10 | General Knowledge |
Note: The data presented is for thioanisole as a representative substrate. Similar trends are expected for this compound, but optimization may be required.
Experimental Protocols
Protocol 1: Selective Oxidation using Hydrogen Peroxide and Tantalum Carbide
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Setup: To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask equipped with a magnetic stirrer, add tantalum carbide (5 mol%).
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Reaction: Cool the mixture to room temperature. To this stirred solution, add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over 5 minutes.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Oxidation using Periodic Acid and Ferric Chloride
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Setup: In a round-bottom flask, dissolve this compound (1 mmol) in acetonitrile (10 mL). Add a catalytic amount of ferric chloride (FeCl₃, 0.1 mmol).
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Reaction: To the stirred solution at room temperature, add a solution of periodic acid (H₅IO₆, 1.1 mmol, 1.1 equivalents) in acetonitrile dropwise. The reaction is often rapid.
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Monitoring: Monitor the reaction closely by TLC. The reaction is typically complete within minutes.
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Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purification: Purify the resulting crude product by column chromatography.
Signaling Pathways and Experimental Workflows
DOT Script for Reaction Pathway:
Caption: Oxidation pathway of this compound.
References
Technical Support Center: Troubleshooting Low Yield in 4-Chlorothioanisole Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in cross-coupling reactions involving 4-chlorothioanisole. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: this compound presents two main challenges. First, the carbon-chlorine bond in aryl chlorides is strong and less reactive compared to aryl bromides or iodides, making the initial oxidative addition step in the catalytic cycle more difficult. Secondly, the thioether moiety can act as a Lewis base and coordinate to the metal catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation. This can result in lower reaction rates and overall yields.
Q2: Which cross-coupling reactions are commonly used with this compound and what are their typical applications?
A2: The most common cross-coupling reactions for this compound are:
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Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, typically with an aryl or vinyl boronic acid or ester. This is widely used for the synthesis of biaryl compounds.
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Buchwald-Hartwig Amination: To form a carbon-nitrogen bond with an amine. This is a key reaction in the synthesis of many pharmaceuticals and functional materials.
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Heck Reaction: To form a carbon-carbon bond between this compound and an alkene, leading to substituted styrenes or other vinylated arenes.
Q3: What are the initial checks I should perform if I get a low yield?
A3: Before optimizing reaction conditions, it is crucial to verify the fundamentals:
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Reagent Purity: Ensure all reagents, including this compound, the coupling partner, catalyst, ligand, base, and solvent, are of high purity and anhydrous where necessary.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed.
-
Reaction Temperature: Verify that the reaction is being conducted at the optimal temperature. Inconsistent heating can lead to variable results.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield.
Possible Causes & Solutions:
-
Inactive Catalyst/Ligand System: The choice of catalyst and ligand is critical for activating the C-Cl bond.
-
Solution: Employ bulky, electron-rich phosphine ligands that are known to be effective for aryl chlorides. Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). Consider using a pre-formed palladium precatalyst which can offer greater consistency.
-
-
Suboptimal Base: The base plays a crucial role in the transmetalation step.
-
Solution: Stronger bases are often required for aryl chlorides. While K₂CO₃ or Cs₂CO₃ might work, stronger bases like K₃PO₄ or tBuOK could be more effective. The choice of base can also depend on the solvent and the stability of your substrates.
-
-
Inappropriate Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Solution: Polar aprotic solvents like dioxane, THF, or toluene are commonly used. For Suzuki reactions, a mixture with water is often employed to facilitate the dissolution of the inorganic base.
-
-
Side Reactions: Homocoupling of the boronic acid or hydrodechlorination of this compound can reduce the yield of the desired product.
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Solution: Adjust the stoichiometry of the reactants. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes improve the yield. Optimizing the reaction temperature and time can also minimize side reactions.
-
Low Yield in Buchwald-Hartwig Amination
Problem: I am struggling with a low yield in the Buchwald-Hartwig amination of this compound.
Possible Causes & Solutions:
-
Catalyst Poisoning by the Thioether: The sulfur atom in this compound can coordinate to the palladium center and inhibit catalysis.
-
Solution: Using a higher catalyst loading (e.g., 1-5 mol%) might be necessary. Ligands with strong binding affinity to palladium can sometimes mitigate this issue.
-
-
Weak Base: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly the most effective bases for this transformation.
-
-
Sterically Hindered Amine: If the amine coupling partner is sterically bulky, the reaction rate can be significantly slower.
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Solution: Employing more active catalyst systems, such as the newer generation Buchwald precatalysts (e.g., G3 or G4), and increasing the reaction temperature may be necessary.
-
-
Reaction Inhibition: The product itself or byproducts can sometimes inhibit the catalyst.
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Solution: Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, it might be beneficial to add a fresh portion of the catalyst.
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Low Yield in Heck Reaction
Problem: The Heck reaction between this compound and my alkene is inefficient.
Possible Causes & Solutions:
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Poor Catalyst Activity: Standard Heck conditions may not be sufficient for the unreactive C-Cl bond.
-
Solution: Consider using Herrmann's catalyst (a palladacycle) or catalyst systems with bulky phosphine ligands or N-heterocyclic carbenes. The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., TBAB), can also improve yields, a technique known as Jeffery conditions.[1]
-
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Incorrect Base: The choice of base is critical for regenerating the active Pd(0) catalyst.
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Solution: Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The optimal base will depend on the specific substrates and solvent.
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Regioselectivity Issues: The addition of the aryl group to the alkene may not be regioselective, leading to a mixture of products and a lower yield of the desired isomer.
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Solution: The regioselectivity can often be influenced by the choice of ligand and reaction conditions. For terminal alkenes, the reaction typically favors substitution at the less substituted carbon.
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Data Presentation
Table 1: Catalyst and Base Optimization for Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid *
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
| 4 | Pd₂(dba)₃ | RuPhos | tBuOK | Dioxane | 80 | 95 |
| 5 | XPhos Pd G3 | - | K₃PO₄ | THF/H₂O | 80 | 98 |
*Data adapted from studies on 4-chloroanisole, a close structural analog of this compound. Conditions may require further optimization for this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization.
Reagents:
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This compound (1.0 mmol, 1.0 equiv)
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Arylboronic acid (1.2 mmol, 1.2 equiv)
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XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
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Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
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Anhydrous dioxane (5 mL)
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Degassed water (1 mL)
Procedure:
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To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
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Evacuate and backfill the flask with argon or nitrogen three times.
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Add the anhydrous dioxane and degassed water via syringe.
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Heat the reaction mixture to 100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Analysis of 4-Chlorothioanisole Reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorothioanisole and identifying reaction byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the GC-MS analysis of this compound reaction mixtures.
Q1: I see an unexpected peak in my GC chromatogram. How can I identify it?
A1: An unexpected peak in your chromatogram indicates the presence of an additional compound in your sample. To identify it, follow these steps:
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Analyze the Mass Spectrum: Carefully examine the mass spectrum of the unknown peak. Look for the molecular ion peak (M+) and characteristic fragment ions. For compounds containing chlorine, like this compound and its derivatives, you should observe a characteristic M+2 peak that is approximately one-third the intensity of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.[1]
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Consider Common Byproducts: Based on your reaction type, anticipate potential byproducts.
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Oxidation Reactions: If you are performing an oxidation, you might see peaks corresponding to 4-chlorophenyl methyl sulfoxide or 4-chlorophenyl methyl sulfone.[2]
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Coupling Reactions (e.g., Suzuki, Ullmann): Look for evidence of homocoupling of your starting materials or unreacted starting materials. In Ullmann reactions, byproducts such as triazenes, arenes, and symmetrical biaryls can be observed.[3]
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Grignard Reactions: Incomplete reactions or side reactions with the solvent or atmosphere can lead to various byproducts.
-
-
Database Search: Utilize the NIST/EPA/NIH Mass Spectral Library or other available spectral databases to search for matches to your unknown mass spectrum.
-
Review Your Procedure: Contamination can be introduced from various sources. Check your solvents, reagents, and glassware for impurities. Ensure proper sample preparation to remove non-volatile substances that could contaminate the system.[4][5]
Q2: My baseline is noisy or drifting. What could be the cause?
A2: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes include:
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Contaminated Carrier Gas or Gas Lines: Ensure high-purity carrier gas and check for leaks in the gas lines. Installing or replacing oxygen traps can help.
-
Column Bleed: Operating the GC at temperatures above the column's recommended limit can cause the stationary phase to degrade and "bleed," leading to a rising baseline. Conditioning the column at a high temperature (within its limits) can help.
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Injector or Detector Contamination: Septum particles or non-volatile sample components can accumulate in the injector or detector, causing baseline disturbances. Regular maintenance, including cleaning the injector liner and detector, is crucial.[4]
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Inadequate Solvent Purity: Use high-purity, GC-grade solvents for sample preparation to avoid introducing contaminants.
Q3: I'm having trouble getting good separation of my peaks. What can I do?
A3: Poor peak separation (resolution) can make identification and quantification difficult. To improve separation:
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Optimize the Temperature Program: Adjust the initial temperature, ramp rate, and final temperature of your GC oven program. A slower temperature ramp can often improve the separation of closely eluting compounds.
-
Check the Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type.
-
Select the Appropriate Column: For separating aromatic compounds like this compound and its derivatives, a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) is often a good starting point. If you are trying to separate isomers, a more specialized column may be necessary.[6]
Q4: The peak for this compound is much smaller than expected, or it's tailing. What's happening?
A4: A small or tailing peak for your starting material can indicate several issues:
-
Active Sites in the System: this compound, being a sulfur-containing compound, can interact with active sites in the injector liner or the front of the GC column. This can lead to peak tailing and reduced response. Using a deactivated liner and trimming the first few centimeters of the column can help.
-
Incorrect Injector Temperature: If the injector temperature is too low, your sample may not vaporize completely, leading to a smaller peak. If it's too high, thermal degradation could occur.
-
Sample Degradation: Ensure your sample is stable in the chosen solvent and that it is not degrading upon injection.
Potential Byproducts in Common this compound Reactions
The following table summarizes potential byproducts that may be identified by GC-MS in common reactions involving this compound.
| Reaction Type | Expected Product(s) | Potential Byproducts | Key GC-MS Identification Features |
| Oxidation | 4-Chlorophenyl methyl sulfoxide, 4-Chlorophenyl methyl sulfone | Unreacted this compound, Over-oxidized product (sulfone if sulfoxide is desired) | Presence of M+ and M+2 peaks. Increase in molecular weight by 16 (sulfoxide) or 32 (sulfone) amu. |
| Suzuki Coupling | Aryl-substituted thioanisole | Homocoupled starting materials (biphenyl derivatives), Unreacted this compound, Protodeboronation of the boronic acid | Isotopic pattern for chlorine. Mass corresponding to dimer of the aryl boronic acid or this compound. |
| Ullmann Condensation | Aryl ether or amine derivative | Symmetrical biaryls, Arenes from reduction of starting material, Triazenes (if diazonium salts are used)[3] | Molecular ions corresponding to these structures. |
| Nucleophilic Aromatic Substitution | Substituted thioanisole | Di-substituted products, Unreacted starting material | Mass corresponding to the addition of the nucleophile and potential for double addition. |
Experimental Protocols
Protocol 1: General Procedure for GC-MS Sample Preparation of a this compound Reaction Mixture
This protocol outlines the basic steps for preparing a reaction mixture for GC-MS analysis.
-
Quench the Reaction: Once the reaction is complete, quench it appropriately (e.g., by adding water or a saturated ammonium chloride solution).
-
Liquid-Liquid Extraction: Extract the aqueous mixture with a volatile organic solvent such as dichloromethane, ethyl acetate, or diethyl ether.[4] Collect the organic layers.
-
Drying: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Concentration: If necessary, carefully concentrate the sample under reduced pressure. Avoid excessive heating to prevent the loss of volatile components.
-
Dilution: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[2]
-
Transfer: Transfer the diluted sample to a 2 mL glass autosampler vial for GC-MS analysis.
Caption: Workflow for preparing a reaction mixture for GC-MS analysis.
Protocol 2: Oxidation of this compound to 4-Chlorophenyl methyl sulfoxide
This protocol is adapted from a general procedure for the oxidation of thioethers.[7]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench any remaining m-CPBA. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary. Prepare a sample for GC-MS analysis as described in Protocol 1 to confirm the product and identify any byproducts (e.g., unreacted starting material or the sulfone).
Visualizing Logical Relationships
The following diagram illustrates a troubleshooting workflow for identifying an unknown peak in a GC chromatogram.
Caption: Troubleshooting flowchart for unknown peak identification.
References
- 1. whitman.edu [whitman.edu]
- 2. uoguelph.ca [uoguelph.ca]
- 3. iris.unito.it [iris.unito.it]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 4-Chlorothioanisole Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki-Miyaura coupling of 4-chlorothioanisole.
Troubleshooting Guide
This guide addresses common issues observed during the Suzuki coupling of this compound, focusing on catalyst deactivation and poor reaction outcomes.
Q1: My reaction is sluggish or stalls at low conversion. What are the likely causes?
A1: A sluggish or stalled reaction is a common issue, particularly with an electron-rich and less reactive substrate like this compound. The primary causes often revolve around the catalyst's activity and stability.
-
Inefficient Oxidative Addition: The carbon-chlorine bond in this compound is strong, making the initial oxidative addition step of the catalytic cycle challenging for the palladium catalyst.[1] This is often the rate-limiting step.
-
Catalyst Deactivation: The palladium catalyst can deactivate through several pathways, including:
-
Palladium Black Formation: The active Pd(0) species can agglomerate into inactive palladium black, especially at higher temperatures or with insufficient ligand stabilization.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to loss of coordination to the palladium center.
-
Sulfur Poisoning: The thioether moiety in this compound can act as a poison to the palladium catalyst. Sulfur compounds are known to irreversibly adsorb to the metal surface, blocking active sites.
-
Q2: I am observing a significant amount of black precipitate in my reaction. Is this normal?
A2: The formation of a black precipitate, commonly palladium black, is an indication of catalyst agglomeration and deactivation. While minor amounts can be seen in many successful reactions, extensive and early precipitation is a sign of poor catalyst stability and will likely lead to low yields. This is often exacerbated by high temperatures or an inadequate ligand-to-metal ratio.
Q3: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. Why is this happening?
A3: The formation of side products is often a consequence of a struggling catalytic cycle.
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It can be favored if the transmetalation step is fast relative to a slow oxidative addition or if oxygen is present in the reaction mixture.
-
Dehalogenation: The aryl chloride can be reduced to the corresponding arene. This can happen if there are sources of hydride in the reaction mixture (e.g., from certain bases or solvents) and the desired cross-coupling is slow.
Q4: How does the thioether group in this compound specifically impact the reaction?
A4: The sulfur atom in the thioether group presents a specific challenge due to its ability to coordinate strongly with the palladium catalyst. This can lead to:
-
Catalyst Poisoning: The sulfur can act as a Lewis base and bind to the palladium center, inhibiting its catalytic activity. This is a well-known issue with sulfur-containing compounds in palladium catalysis.
-
Altered Electronic Properties: The methylthio group is electron-donating, which can further decrease the reactivity of the aryl chloride towards oxidative addition.
To mitigate these effects, the use of specialized ligands that can promote the desired catalytic cycle while resisting displacement by the thioether is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?
A1: Due to the unreactive nature of aryl chlorides and the potential for sulfur poisoning, a robust catalytic system is required. Highly active catalysts are often generated in situ from a palladium precursor and a suitable ligand.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.[1]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for activating aryl chlorides. Examples include:
-
Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are known to be effective for challenging couplings.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIMes can also be highly effective.
-
Trialkylphosphines: PCy₃ and P(t-Bu)₃ have shown success in activating aryl chlorides.[1]
-
A screening of several ligand types is often necessary to identify the optimal choice for this specific substrate.
Q2: What are the recommended bases and solvents for this reaction?
A2: The choice of base and solvent is critical for a successful Suzuki coupling.
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Bases: A moderately strong base is needed to facilitate the transmetalation step.
-
Inorganic bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in aqueous solution.
-
Organic bases: Amine bases can also be employed.
-
The choice of base can influence the rate of competing side reactions like protodeboronation.
-
-
Solvents: A polar aprotic solvent is typically used, often with a small amount of water to aid in dissolving the base.
-
Common choices: Dioxane, THF, toluene, and DMF are frequently used.
-
The solvent should be thoroughly degassed to prevent oxygen from degrading the catalyst.
-
Q3: How can I minimize catalyst deactivation?
A3: Several strategies can be employed to minimize catalyst deactivation:
-
Use an appropriate ligand: A bulky, electron-rich ligand can stabilize the Pd(0) center and prevent agglomeration.
-
Maintain an inert atmosphere: Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.
-
Control the temperature: While heating is often necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition. The optimal temperature should be determined experimentally.
-
Use a pre-catalyst: Well-defined palladium pre-catalysts can lead to more reproducible generation of the active catalytic species.
Q4: What work-up procedure is recommended?
A4: A typical work-up involves:
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Cooling the reaction mixture to room temperature.
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Diluting with an organic solvent (e.g., ethyl acetate).
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Washing with water and brine to remove the base and other inorganic salts.
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Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Concentrating the solution under reduced pressure.
-
Purifying the crude product by column chromatography on silica gel.
Data Presentation
While specific comparative data for this compound is scarce in the literature, the following table provides typical conditions for the successful Suzuki coupling of the closely related 4-chloroanisole, which can serve as a starting point for optimization.
| Parameter | Typical Conditions for 4-Chloroanisole Suzuki Coupling | Reference |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | [1][2][3] |
| Ligand | XPhos, SPhos, PCy₃ | [1][4] |
| Catalyst Loading | 0.5 - 2 mol% | [2][3] |
| Base | K₃PO₄ or K₂CO₃ | [4] |
| Solvent | Toluene, Dioxane, or THF (often with H₂O) | [2][3] |
| Temperature | 80 - 110 °C | [3] |
| Reaction Time | 12 - 24 hours | [3] |
| Yield | Generally > 80% | [1][2][3] |
Note: For this compound, it is anticipated that higher catalyst loadings, more specialized ligands, and potentially longer reaction times may be necessary to achieve comparable yields due to the deactivating effect of the thioether group.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline and should be optimized for the specific substrates and catalyst system being used.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the boronic acid (1.2 - 1.5 mmol), and the base (2.0 - 3.0 mmol).
-
In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum and cycle between vacuum and an inert gas (e.g., argon) three to five times to establish an inert atmosphere.
-
Add the palladium precursor and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 5 mL of dioxane/water 4:1) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways in Suzuki coupling.
Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.
References
Technical Support Center: Work-up Procedures for 4-Chlorothioanisole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with emulsion formation during the work-up of reactions involving 4-Chlorothioanisole.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common issue in the work-up of organic reactions, leading to difficult phase separation and potential loss of product. This guide provides a step-by-step approach to preventing and breaking emulsions in this compound reactions.
Initial Assessment:
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, appearing as a cloudy or milky layer between the two phases. In the context of this compound reactions, such as Friedel-Crafts acylation or subsequent oxidation, emulsions can be caused by several factors:
-
Incomplete Quenching of Lewis Acid: Residual Lewis acids (e.g., AlCl₃) from a Friedel-Crafts reaction can hydrolyze to form fine solid particles of aluminum hydroxide, which can stabilize emulsions.
-
Presence of Surfactant-like Byproducts: While not extensively documented, minor byproducts with both polar and non-polar functionalities could act as emulsifying agents.
-
High Concentration of Reactants or Products: Concentrated solutions can sometimes lead to increased viscosity and a tendency to form stable emulsions.
-
Vigorous Shaking: Excessive agitation of the separatory funnel can create fine droplets that are slow to coalesce.
Troubleshooting Steps:
| Step | Technique | Rationale |
| 1 | Patience | Allow the separatory funnel to stand undisturbed for 15-30 minutes. Gravity alone can sometimes be sufficient to break a weak emulsion. |
| 2 | Salting Out | Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and promoting phase separation.[1][2][3] |
| 3 | pH Adjustment | If the reaction involved a base or acid, try neutralizing the mixture. For Friedel-Crafts work-ups, adding dilute HCl can help dissolve metal hydroxides. For reactions with acidic or basic byproducts, adjusting the pH can change their solubility and disrupt the emulsion.[1] |
| 4 | Filtration | Filter the entire mixture through a pad of Celite® or glass wool. This can remove fine particulate matter that may be stabilizing the emulsion.[2][3] |
| 5 | Centrifugation | If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.[1] |
| 6 | Solvent Addition | Adding a small amount of a different, immiscible organic solvent can alter the polarity of the organic phase and help to break the emulsion. For example, if using dichloromethane, adding some diethyl ether might be effective. |
| 7 | Gentle Heating | In some cases, gently warming the mixture can decrease the viscosity and promote phase separation. This should be done with caution, especially with volatile solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: I'm performing a Friedel-Crafts acylation on this compound and consistently get an emulsion after quenching with water/ice. What is the most likely cause?
A1: The most probable cause is the incomplete hydrolysis of the Lewis acid catalyst, typically aluminum chloride (AlCl₃). When you quench the reaction, AlCl₃ reacts with water to form aluminum hydroxide (Al(OH)₃), a gelatinous precipitate that can stabilize emulsions.
To mitigate this:
-
Ensure you are quenching the reaction mixture by slowly adding it to a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts in their soluble form (AlCl₃).
-
Allow for sufficient stirring time after quenching to ensure all the aluminum salts have dissolved before proceeding with the extraction.
Q2: Can byproducts from the oxidation of this compound to the corresponding sulfoxide or sulfone cause emulsions?
A2: Yes, it's possible. The resulting sulfoxide and sulfone are more polar than the starting sulfide. If the reaction is incomplete, you will have a mixture of compounds with varying polarities. This, combined with the aqueous work-up, can create conditions favorable for emulsion formation, as these molecules may act as surfactants, with the non-polar aromatic part and the polar sulfoxide/sulfone group.
Q3: Are there any preventative measures I can take to avoid emulsions in the first place?
A3: Absolutely. Prevention is often the best strategy.
-
Solvent Evaporation: Before the aqueous work-up, consider removing the reaction solvent using a rotary evaporator. You can then redissolve the residue in your desired extraction solvent.[2][3] This is particularly useful if the reaction was carried out in a water-miscible solvent like THF or dioxane.[4][5]
-
Dilution: Diluting the reaction mixture with more of the organic extraction solvent before adding the aqueous wash can sometimes prevent emulsion formation.
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the formation of fine droplets.
Q4: I've tried adding brine and filtering through Celite®, but the emulsion remains. What is a more aggressive method to try?
A4: If standard methods fail, you can try centrifugation. For smaller scale reactions, transferring the emulsified layer to centrifuge tubes and spinning at a moderate speed can force the separation of the two phases.[1] Another option is to add a small amount of a different organic solvent to change the overall polarity of the organic phase.
Experimental Protocols
Standard Work-up Procedure for Friedel-Crafts Acylation of this compound
This protocol is designed to minimize the risk of emulsion formation.
-
Quenching: Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid (approximately 1:1 v/v). While stirring vigorously, slowly add the reaction mixture to the ice/HCl slurry.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) two to three times.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (Caution: vent frequently to release CO₂).
-
Saturated aqueous sodium chloride (brine) solution.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Troubleshooting Protocol: Work-up with a Persistent Emulsion
This protocol should be followed if an emulsion forms during the standard work-up.
-
Allow to Stand: Let the separatory funnel sit undisturbed for at least 20 minutes.
-
Add Brine: If the emulsion persists, add a volume of saturated NaCl solution equal to about 10-20% of the total volume in the separatory funnel. Gently rock the funnel to mix.
-
Filter through Celite®: If the emulsion is still present, set up a Büchner funnel with a pad of Celite® over a piece of filter paper. Wet the Celite® with the organic solvent being used. Filter the entire contents of the separatory funnel under gentle vacuum.
-
Re-separate: Transfer the filtrate back to the separatory funnel. The layers should now separate more cleanly.
-
Continue Work-up: Proceed with the washing and drying steps as described in the standard protocol.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Thioanisole - Wikipedia [en.wikipedia.org]
- 3. EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
effect of base on the efficiency of 4-Chlorothioanisole coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorothioanisole in various cross-coupling reactions. The following sections detail the effect of base selection on reaction efficiency, provide experimental protocols, and offer solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the base plays several crucial roles. Its primary function is often to facilitate the transmetalation step, which involves the transfer of the organometallic nucleophile to the palladium center. For instance, in Suzuki-Miyaura coupling, the base activates the boronic acid. In Buchwald-Hartwig amination, it deprotonates the amine nucleophile. The base also neutralizes the acid generated during the catalytic cycle, which can otherwise deactivate the catalyst. The choice of base can significantly impact the reaction rate, yield, and selectivity.
Q2: How does the strength of the base affect the coupling reaction of this compound?
A2: The optimal base strength is highly dependent on the specific coupling reaction and the nature of the coupling partners. For Suzuki-Miyaura reactions, a moderately strong base is typically required to activate the boronic acid. In Buchwald-Hartwig aminations, a stronger base is often necessary to deprotonate the amine. However, excessively strong bases can lead to side reactions, such as hydrolysis of the substrate or catalyst degradation. For substrates with sensitive functional groups, milder bases are generally preferred to avoid unwanted transformations.
Q3: Can the choice of base influence the chemoselectivity of the reaction?
A3: Yes, the base can play a critical role in the chemoselectivity of a reaction. For example, in molecules with multiple reactive sites, a carefully chosen base can help favor the desired coupling product. The solubility and steric properties of the base can also influence which catalytic cycle is favored, thereby affecting the product distribution.
Q4: Are there any specific safety precautions to consider when working with the bases mentioned in the protocols?
A4: Yes, safety is paramount. Strong bases like sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (t-BuOK) are corrosive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE), including gloves and safety glasses. Weakly coordinating bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are generally less hazardous but should still be handled with care to avoid inhalation of dust. Always consult the Safety Data Sheet (SDS) for each specific base before use.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Cause: Inefficient activation of the boronic acid due to inappropriate base selection.
Troubleshooting Steps:
-
Evaluate Base Strength: If you are using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For challenging couplings involving aryl chlorides, stronger bases are often more effective.
-
Consider Solubility: The solubility of the base can be critical. If the base is not sufficiently soluble in the reaction solvent, the reaction may be slow or incomplete. K₃PO₄ and Cs₂CO₃ often exhibit good solubility in common solvents used for Suzuki couplings.
-
Screen Different Bases: Perform a small-scale screen with a panel of bases to identify the optimal one for your specific substrate combination. See Table 1 for a comparison of bases in a related reaction.
Issue 2: Decomposition of Starting Material or Product in Buchwald-Hartwig C-S Coupling
Possible Cause: The base is too strong and is causing side reactions.
Troubleshooting Steps:
-
Switch to a Milder Base: If you are using a strong alkoxide base like NaOtBu, try a weaker inorganic base such as Cs₂CO₃ or K₃PO₄. These bases are often sufficient for the C-S coupling of thiols and can minimize the degradation of sensitive functional groups.
-
Optimize Base Equivalents: Using a large excess of a strong base can be detrimental. Try reducing the number of equivalents of the base to the minimum required for the reaction to proceed.
-
Temperature Control: High temperatures in combination with a strong base can promote decomposition. Consider running the reaction at a lower temperature for a longer period.
Issue 3: Poor Reproducibility in Sonogashira Coupling
Possible Cause: Inconsistent quality or handling of the amine base.
Troubleshooting Steps:
-
Use High-Purity Amine: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can contain impurities (e.g., water, secondary amines) that can affect the reaction. Use a freshly opened bottle or distill the amine before use.
-
Ensure Anhydrous Conditions: The Sonogashira reaction is often sensitive to moisture. Ensure your solvent and amine base are anhydrous.
-
Consider Alternative Bases: In some cases, inorganic bases like Cs₂CO₃ or K₂CO₃ can be used in copper-free Sonogashira couplings, which can sometimes provide more reproducible results.
Data Presentation
The following tables summarize the effect of different bases on the yield of coupling reactions involving substrates structurally related to this compound.
Table 1: Effect of Base on the Yield of Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2 | K₂CO₃ | Dioxane/H₂O | 100 | 78 |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 4 | Na₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 5 | t-BuOK | Toluene | 110 | 95 |
Data is representative of typical results for this class of reaction and may vary based on specific reaction conditions and catalysts.
Table 2: Effect of Base on the Yield of Buchwald-Hartwig C-S Coupling of an Aryl Chloride with a Thiol
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOt-Bu | Toluene | 100 | 94 |
| 2 | K₃PO₄ | Toluene | 100 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 100 | 91 |
| 4 | K₂CO₃ | Dioxane | 100 | 76 |
| 5 | DBU | Toluene | 110 | 65 |
Yields are generalized from literature for the coupling of aryl chlorides with thiols and serve as a comparative guide.
Table 3: Effect of Base on the Yield of Sonogashira Coupling of an Aryl Chloride with Phenylacetylene
| Entry | Base | Co-catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Et₃N | CuI | Toluene | 80 | 88 |
| 2 | DIPEA | CuI | Toluene | 80 | 85 |
| 3 | Piperidine | CuI | DMF | 60 | 92 |
| 4 | Cs₂CO₃ | - | Dioxane | 100 | 75 (Cu-free) |
| 5 | K₂CO₃ | - | DMF | 100 | 70 (Cu-free) |
This table presents typical yields for Sonogashira reactions of aryl chlorides, highlighting both copper-catalyzed and copper-free conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig C-S Coupling of this compound
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the thiol (1.1 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C).
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Work-up the reaction by diluting with an organic solvent, washing with water and brine, drying, and concentrating.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: Logical relationship for base selection in different coupling reactions.
Technical Support Center: Solvent Effects on the Rate of 4-Chlorothioanisole Oxidation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solvent effects influencing the oxidation rate of 4-chlorothioanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides and FAQs
Q1: My this compound oxidation is proceeding very slowly. What solvent-related factors could be the cause?
A1: The rate of this compound oxidation is significantly influenced by the solvent. If your reaction is slow, consider the following:
-
Solvent Polarity: The transition state of the oxidation of sulfides is often more polar than the reactants. Therefore, polar solvents generally accelerate the reaction by stabilizing this transition state. If you are using a non-polar solvent, switching to a more polar one, such as an alcohol or a polar aprotic solvent like acetonitrile or DMF, can increase the reaction rate.
-
Hydrogen Bonding Capability: Protic solvents, such as water and alcohols, can form hydrogen bonds with the oxidizing agent, which can either activate it or solvate it, thereby affecting its reactivity. The specific effect can depend on the oxidant used. For instance, with some oxidants, hydrogen bonding can enhance their electrophilicity and accelerate the reaction.
-
Solubility: Ensure that both the this compound and the oxidizing agent are fully soluble in the chosen solvent. Poor solubility will lead to a heterogeneous reaction mixture and a slower reaction rate.
Q2: I am observing the formation of the sulfone (overoxidation product) in significant amounts. How can I improve the selectivity for the sulfoxide?
A2: Overoxidation to the corresponding sulfone is a common side reaction. The choice of solvent can play a role in minimizing this:
-
Solvent Influence on Oxidant Reactivity: Less polar solvents can sometimes temper the reactivity of strong oxidizing agents, leading to better selectivity for the sulfoxide. However, this may also decrease the overall reaction rate.
-
Temperature Control: While not a direct solvent effect, controlling the reaction temperature is crucial. Running the reaction at lower temperatures can often improve selectivity by disfavoring the second oxidation step, which typically has a higher activation energy.
-
Choice of Oxidant: The most critical factor for avoiding overoxidation is the choice of the oxidizing agent. Reagents like sodium metaperiodate are known for their high selectivity in oxidizing sulfides to sulfoxides.[1] Hydrogen peroxide in the presence of certain catalysts can also be selective.
Q3: The reaction is not reproducible. What are some potential solvent-related sources of variability?
A3: Lack of reproducibility can stem from several factors related to the solvent:
-
Solvent Purity: The presence of impurities, especially water or other reactive species, in your solvent can significantly affect the reaction rate and outcome. Always use dry, high-purity solvents.
-
Solvent Degradation: Some solvents can degrade over time or react with the oxidizing agent. For example, some organic solvents can be oxidized themselves, leading to inconsistent results.
-
Atmospheric Moisture: For reactions sensitive to water, ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture by the solvent.
Data Presentation
| Solvent Class | Example Solvents | Expected Effect on Reaction Rate | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Generally Favorable | Can stabilize the polar transition state and may activate the oxidizing agent through hydrogen bonding. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | Favorable | Can effectively solvate the polar transition state without strongly interacting with the oxidant. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Generally Unfavorable | Poor stabilization of the polar transition state, leading to slower reaction rates. |
Experimental Protocols
General Protocol for the Oxidation of this compound to 4-Chlorophenyl Methyl Sulfoxide using Sodium Metaperiodate
This protocol is adapted from a general procedure for the oxidation of aryl sulfides.[1]
Materials:
-
This compound
-
Sodium metaperiodate (NaIO₄)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in a mixture of methanol and water (a common ratio is 1:1 v/v, but this can be optimized).
-
Cool the solution in an ice bath with stirring.
-
Slowly add powdered sodium metaperiodate (approximately 1.1 to 1.5 equivalents) to the stirred solution. The addition should be portion-wise to control the reaction temperature.
-
Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed (typically within a few hours), filter the reaction mixture to remove the sodium iodate byproduct.
-
Transfer the filtrate to a separatory funnel and extract the product with dichloromethane (3 x volume of the initial solvent).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-chlorophenyl methyl sulfoxide.
-
The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the oxidation of this compound.
References
Technical Support Center: Reactions Using 4-Chlorothioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorothioanisole. The information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this compound.
I. Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of two primary reaction types involving this compound: Oxidation to 4-Chlorophenyl methyl sulfoxide and Nucleophilic Aromatic Substitution (SNAr) .
Oxidation of this compound
The selective oxidation of this compound to its corresponding sulfoxide is a critical transformation. However, challenges can arise during scale-up, primarily related to over-oxidation and reaction control.
Problem: Low Yield of 4-Chlorophenyl Methyl Sulfoxide and Formation of Sulfone Byproduct
| Parameter | Lab-Scale Observation | Pilot/Industrial-Scale Challenge | Troubleshooting Steps |
| Reaction Temperature | Easily controlled with standard lab equipment (e.g., ice bath). | Inadequate heat dissipation in large reactors can lead to temperature spikes, favoring over-oxidation to the sulfone. | - Implement a robust cooling system for the reactor. - Consider a semi-batch process where the oxidizing agent is added portion-wise to control the exothermic reaction. |
| Oxidizing Agent Addition | Rapid addition may be manageable on a small scale. | Uncontrolled, rapid addition can cause localized high concentrations and overheating. | - Use a calibrated dosing pump for slow, controlled addition of the oxidant. - Ensure efficient stirring to promote rapid dispersion of the oxidant. |
| Catalyst Activity | Homogeneous catalysts may be effective. | Catalyst deactivation or heterogeneity issues can lead to incomplete conversion or side reactions. | - For heterogeneous catalysts, ensure proper mixing to maintain suspension. - Screen for more robust catalysts that are less prone to deactivation under process conditions. |
| Solvent Selection | A wide range of solvents may be suitable. | Solvent choice can impact heat transfer, solubility of reagents, and product isolation at scale. | - Select a solvent with a good heat capacity and a boiling point that allows for effective temperature control. - Ensure the product has limited solubility in the chosen solvent at a specific temperature to facilitate crystallization and isolation. |
Experimental Protocol: Selective Oxidation of this compound (Lab-Scale)
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with this compound (1 equivalent) and a suitable solvent such as acetic acid.
-
Cooling: The flask is cooled to 0-5 °C using an ice bath.
-
Oxidant Addition: Hydrogen peroxide (1.1 equivalents, 30% aqueous solution) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material and the formation of the sulfoxide and sulfone.
-
Work-up: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium sulfite. The product is then extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield 4-Chlorophenyl methyl sulfoxide.
Nucleophilic Aromatic Substitution (SNAr) with this compound
The chlorine atom on the aromatic ring of this compound can be displaced by various nucleophiles. Scale-up of these reactions often presents challenges related to reaction rates, side reactions, and product purification.
Problem: Incomplete Reaction and/or Formation of Impurities
| Parameter | Lab-Scale Observation | Pilot/Industrial-Scale Challenge | Troubleshooting Steps |
| Reaction Kinetics | Reactions may proceed to completion with moderate heating and reaction times. | Slower reaction rates at lower, more controllable temperatures can lead to long batch times, making the process economically unviable. | - Screen different solvents to find one that enhances the reaction rate. - Investigate the use of a phase-transfer catalyst for biphasic reaction systems. - Carefully evaluate the trade-off between reaction temperature, time, and impurity formation. |
| Base Selection & Stoichiometry | A slight excess of a strong base may be used without significant issues. | The use of strong, sterically hindered bases can be costly and may lead to side reactions like elimination. Inadequate mixing can result in localized high pH, causing substrate or product degradation. | - Use a less expensive, weaker base if the reaction kinetics allow. - Ensure efficient mixing to maintain a homogeneous distribution of the base. - Consider using an inorganic base that can be easily filtered off. |
| Nucleophile Stability | The nucleophile may be stable under the reaction conditions. | On a larger scale with longer reaction times, the nucleophile may degrade, leading to incomplete conversion and the formation of impurities. | - Add the nucleophile in portions throughout the reaction. - If the nucleophile is a gas (e.g., ammonia), maintain a constant overpressure in the reactor headspace. |
| Product Isolation | Standard extraction and chromatography are often sufficient. | Product may be difficult to crystallize from the reaction mixture, or may form an emulsion during work-up. | - Develop a robust crystallization procedure by screening different solvent systems. - Use anti-solvents to induce precipitation. - Employ centrifugation to break emulsions if they form. |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Lab-Scale)
-
Reaction Setup: A 100 mL sealed tube is charged with this compound (1 equivalent), the amine nucleophile (1.2 equivalents), a base (e.g., potassium carbonate, 2 equivalents), and a polar aprotic solvent (e.g., DMSO or DMF).
-
Heating: The reaction mixture is heated to 100-120 °C with stirring for 12-24 hours.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound at a larger scale?
A1: this compound has a strong, unpleasant odor. On a larger scale, proper containment and ventilation are crucial to avoid exposure. It is also combustible. When scaling up reactions, especially exothermic ones like oxidations, the risk of a thermal runaway increases. A thorough process safety assessment, including calorimetry studies, is essential to understand and control the thermal hazards.
Q2: How can I minimize the formation of the sulfone byproduct during the oxidation of this compound?
A2: To minimize sulfone formation, you should focus on precise temperature control, slow and controlled addition of the oxidizing agent, and immediate quenching of the reaction once the desired conversion to the sulfoxide is achieved. Using a selective oxidizing agent and optimizing the catalyst system can also significantly improve selectivity.
Q3: In SNAr reactions, my reaction stalls before reaching completion. What could be the cause?
A3: A stalled reaction could be due to several factors. The nucleophile or base may not be stable under the reaction conditions and could be degrading over time. The product might be inhibiting the reaction. It is also possible that the reaction has reached equilibrium. Consider adding a fresh portion of the nucleophile and base to see if the reaction proceeds. Also, ensure your starting materials and solvent are anhydrous, as water can interfere with many SNAr reactions.
Q4: Are there any specific analytical methods recommended for monitoring the progress of reactions with this compound?
A4: HPLC is a highly effective method for monitoring both the oxidation and SNAr reactions of this compound. It allows for the quantitative determination of the starting material, the desired product, and any byproducts. Gas Chromatography (GC) can also be used, particularly for monitoring the disappearance of the relatively volatile this compound. For in-process checks, TLC can provide a quick qualitative assessment of the reaction's progress.
III. Visualizations
Caption: Workflow for the selective oxidation of this compound.
Caption: Troubleshooting logic for incomplete SNAr reactions.
Validation & Comparative
Comparative Reactivity of Halothioanisoles in C-N Bond Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among starting materials is crucial for optimizing synthetic routes. This guide provides a comparative analysis of the reactivity of halothioanisoles (fluoro-, chloro-, bromo-, and iodothioanisole) in C-N bond formation reactions, a critical transformation in medicinal chemistry and materials science.
The formation of a carbon-nitrogen bond, typically achieved through cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation, is a cornerstone of modern organic synthesis. The choice of the halide on the aryl thioether substrate significantly influences the reaction efficiency, rate, and overall yield. While direct comparative studies on the complete series of halothioanisoles are not extensively documented under identical conditions, a clear trend in reactivity can be established based on the fundamental principles of these coupling reactions.
General Reactivity Trend
In both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) C-N coupling reactions, the reactivity of the aryl halide is primarily governed by the C-X bond strength and the ease of oxidative addition to the metal center. The generally accepted order of reactivity for aryl halides is:
I > Br > Cl > F
This trend is attributed to the decreasing C-X bond dissociation energy down the group, making the C-I bond the weakest and most susceptible to cleavage by the metal catalyst. Consequently, aryl iodides are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, aryl fluorides are the least reactive due to the strong C-F bond, and their successful coupling often necessitates more specialized and forcing conditions.
Comparative Data Summary
While a single study directly comparing the four halothioanisoles was not identified, the following table summarizes the expected relative reactivity and typical reaction conditions based on the well-established principles of C-N cross-coupling reactions. The yields are hypothetical and for comparative purposes to illustrate the expected trend.
| Halothioanisole | Relative Reactivity | Typical Catalyst System | Typical Reaction Conditions | Expected Yield |
| 4-Iodothioanisole | Very High | Pd(dba)₂ / Ligand or CuI / Ligand | Mild (e.g., 80-100 °C) | Excellent (>90%) |
| 4-Bromothioanisole | High | Pd(dba)₂ / Ligand or CuI / Ligand | Moderate (e.g., 100-120 °C) | Good to Excellent (70-90%) |
| 4-Chlorothioanisole | Moderate | Pd(dba)₂ / Bulky Ligand | Harsher (e.g., >120 °C) | Moderate to Good (50-80%) |
| 4-Fluorothioanisole | Low | Specialized Pd catalysts | Very Harsh (e.g., >140 °C) | Low to Moderate (<50%) |
Experimental Protocols
Below are representative experimental protocols for the Buchwald-Hartwig amination and Ullmann condensation. These protocols can serve as a starting point for a comparative study of halothioanisole reactivity.
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
This protocol is a general procedure that can be adapted for the coupling of various amines with halothioanisoles. The choice of ligand is crucial, with more sterically hindered and electron-rich phosphine ligands generally being more effective for less reactive aryl chlorides and bromides.
Materials:
-
Halothioanisole (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (or other suitable biarylphosphine ligand) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the halothioanisole, amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation)
The Ullmann reaction is a classical method for C-N bond formation and often serves as an alternative to palladium-catalyzed methods.[1] Traditional Ullmann reactions required harsh conditions, but modern protocols with ligands allow for milder conditions.[1]
Materials:
-
Halothioanisole (1.0 mmol)
-
Amine (2.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (or other suitable ligand) (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add the halothioanisole, amine, CuI, L-proline, and potassium carbonate.
-
Add DMSO to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) under an inert atmosphere.
-
Stir the mixture for the specified time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Workflow
The following diagrams illustrate the general experimental workflows for the Buchwald-Hartwig and Ullmann C-N coupling reactions.
References
A Comparative Guide to the Synthesis of Aryl Sulfides: Exploring Alternatives to 4-Chlorothioanisole
For researchers, scientists, and professionals in drug development, the efficient synthesis of aryl sulfides is a critical process, as this functional group is a key component in numerous pharmaceuticals and functional materials. While simple aryl sulfides like 4-Chlorothioanisole serve as valuable building blocks, modern synthetic chemistry offers a diverse toolkit for the direct construction of the aryl-sulfur bond. This guide provides an objective comparison of the leading alternative reagents and methodologies for generating aryl sulfides, supported by experimental data and detailed protocols.
The synthesis of aryl sulfides has evolved significantly, moving from classical methods that often require harsh conditions to more sophisticated and versatile strategies. The primary modern approaches can be broadly categorized into transition-metal-catalyzed cross-coupling reactions and metal-free methods. Each approach offers a unique set of advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Comparative Performance of Key Synthetic Methods
The choice of synthetic route to aryl sulfides is often dictated by the specific substrates, desired functional group compatibility, and economic considerations. Below is a summary of quantitative data for some of the most common and effective methods.
Table 1: Palladium-Catalyzed C-S Cross-Coupling Reactions
| Aryl Halide | Sulfur Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | Thiophenol | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 95 | [General Conditions] |
| 4-Chlorotoluene | Thiophenol | Pd(OAc)₂ (2) | CyPF-t-Bu (4) | NaOtBu | Toluene | 100 | 3 | 98 | [1] |
| 1-Bromo-4-nitrobenzene | Thiophenol | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 12 | 88 | [General Conditions] |
| 2,4-Dichloropyrimidine | 1-Octanethiol | Pd(II) precatalyst (2) | IPr* (4) | NaOtBu | Dioxane | RT | 18 | 85 (C2-selective) | [2] |
Table 2: Copper-Catalyzed C-S Cross-Coupling Reactions
| Aryl Halide | Sulfur Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Thiophenol | CuI (2.5) | - | Et₃N | Neat | 110 | 24 | 94 | [3][4] |
| 4-Iodotoluene | Thiophenol | CuI (10) | Neocuproine (10) | NaOtBu | Toluene | 110 | 18 | 99 | [5] |
| 4-Iodoanisole | Potassium Thiocyanate | nano CuO (5) | - | KOH | DMSO | 130 | 20 | 94 (for diaryl sulfide) | [6] |
| 4-tert-Butylthiophenol | Cyclopropylboronic acid | Cu(OAc)₂ (100) | 2,2'-bipyridine (100) | Cs₂CO₃ | DCE | 70 | 16 | 92 | [7] |
Table 3: Nickel-Catalyzed C-S Cross-Coupling Reactions
| Aryl Electrophile | Sulfur Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbenzoate | 2-Pyridyl-4-tolyl sulfide | Ni(cod)₂ (10) | dcypt (15) | Zn | Toluene | 150 | 24 | 75 | [8][9] |
| 4-Bromotoluene | Diphenyl disulfide | NiBr₂·bipy (10) | - | Zn | THF | 60 | 24 | 92 | [10] |
| 4-Chlorotoluene | Ketene dithioacetal | NiCl₂(dme) (10) | dppf (12) | - | Dioxane | 100 | 24 | 85 | [1] |
Table 4: Metal-Free C-S Bond Formation Reactions
| Aryl Reagent | Sulfur Source | Reagent/Conditions | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | Thiophenol | Nucleophilic Aromatic Substitution | K₂CO₃ | DMF | RT | 2 | 98 | [General Conditions] |
| Diphenyliodonium triflate | Thiophenol | Acid-mediated coupling | TFA (additive) | 1,4-Dioxane | 110 | 15 | 77 | [11] |
| Diphenyliodonium triflate | Thiophenol | Base-mediated coupling | DBU | CH₃CN | RT | 0.5 | 99 | [12][13] |
| 1,3-Dimethoxybenzene | Diphenyl disulfide | [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, (NH₄)₂S₂O₈, blue light | - | CH₃CN | RT | 12 | 75 | [14] |
Experimental Protocols
Herein, we provide detailed experimental methodologies for key reactions representative of the major strategies for aryl sulfide synthesis.
Protocol 1: Copper-Catalyzed Ligand-Free C-S Coupling of Aryl Iodides and Thiols
This protocol is adapted from a procedure utilizing a simple and readily available copper(I) iodide catalyst without the need for a ligand.[3][4]
Materials:
-
Aryl iodide (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Copper(I) iodide (CuI, 0.025 mmol, 2.5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add the aryl iodide (1.0 mmol), thiophenol (1.2 mmol), and copper(I) iodide (0.025 mmol).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfide.
Protocol 2: Nickel-Catalyzed Aryl Exchange for Aryl Sulfide Synthesis
This protocol describes a modern approach that avoids the use of odorous thiols by employing a 2-pyridyl sulfide as a sulfur donor in a nickel-catalyzed aryl exchange reaction.[8][9]
Materials:
-
Aryl electrophile (e.g., aromatic ester, 0.80 mmol)
-
2-Pyridyl sulfide (0.40 mmol)
-
Ni(cod)₂ (0.040 mmol, 10 mol%)
-
dcypt (1,2-bis(dicyclohexylphosphino)ethane, 0.060 mmol, 15 mol%)
-
Zinc powder (0.40 mmol)
-
Toluene (anhydrous, 1.6 mL)
-
Glovebox
-
Sealed reaction vessel
Procedure:
-
Inside a nitrogen-filled glovebox, charge a reaction vessel with the aryl electrophile (0.80 mmol), zinc powder (26.2 mg, 0.40 mmol), and dcypt (28.6 mg, 0.060 mmol).
-
Add Ni(cod)₂ (11.0 mg, 0.040 mmol) to the vessel.
-
Add the 2-pyridyl sulfide (0.40 mmol) followed by toluene (1.6 mL).
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture at 150 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, pass the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the aryl sulfide product.
Protocol 3: Metal-Free S-Arylation of Thiols with Diaryliodonium Salts
This protocol outlines a rapid and efficient metal-free synthesis of aryl sulfides under basic conditions at room temperature.[12][13]
Materials:
-
Thiol (0.5 mmol)
-
Diaryliodonium salt (e.g., diphenyliodonium triflate, 0.6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.75 mmol)
-
Acetonitrile (CH₃CN, 2.5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (0.5 mmol) and the diaryliodonium salt (0.6 mmol) in acetonitrile (2.5 mL).
-
Add DBU (0.75 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the pure aryl sulfide.
Reaction Pathways and Mechanisms
Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Transition-Metal-Catalyzed C-S Cross-Coupling
The majority of transition-metal-catalyzed C-S bond formations are believed to proceed through a common catalytic cycle involving oxidative addition, ligand exchange (or transmetalation-like steps), and reductive elimination.
Caption: General catalytic cycle for transition-metal-catalyzed C-S cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
In the absence of a metal catalyst, the formation of aryl sulfides can be achieved via nucleophilic aromatic substitution, particularly when the aryl ring is activated by electron-withdrawing groups. The reaction typically proceeds through a Meisenheimer complex intermediate.
Caption: Pathway for Nucleophilic Aromatic Substitution (SNAr) for aryl sulfide synthesis.
References
- 1. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 2. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts [organic-chemistry.org]
- 6. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]
- 12. repozytorium.uw.edu.pl [repozytorium.uw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
A Comparative Guide to LC-MS Analysis for Validating 4-Chlorothioanisole Reaction Products
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Validation of 4-Chlorothioanisole Reaction Products.
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the validation of reaction products of this compound. The selection of an appropriate analytical method is critical for accurate quantification and characterization of starting materials, intermediates, and final products in synthetic chemistry and drug development. This document presents a detailed comparison of their performance, supported by experimental data, to aid in selecting the most suitable methodology for specific research needs.
Introduction
This compound is a versatile building block in organic synthesis. Its reactions, such as oxidation and nucleophilic aromatic substitution, lead to a variety of products with potential applications in pharmaceuticals and material science. Validating the outcomes of these reactions requires robust analytical methods to confirm the identity and purity of the products, as well as to quantify the conversion of the starting material and the formation of any byproducts. LC-MS, GC-MS, and HPLC-UV are powerful analytical tools for these purposes, each with distinct advantages and limitations.
Comparison of Analytical Techniques
The choice of analytical technique for monitoring this compound reactions depends on the specific properties of the analytes and the goals of the analysis. LC-MS is highly versatile for a wide range of compounds, while GC-MS is well-suited for volatile and thermally stable molecules. HPLC-UV offers a cost-effective option when analytes possess a UV chromophore and high sensitivity is not the primary concern.
Quantitative Performance Comparison
The following table summarizes the typical quantitative performance characteristics of LC-MS, GC-MS, and HPLC-UV for the analysis of this compound and its primary reaction products: 4-chlorophenyl methyl sulfoxide, 4-chlorophenyl methyl sulfone (from oxidation), and N-(4-(methylthio)phenyl)piperidine (from nucleophilic substitution).
| Analyte | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| This compound | LC-MS/MS | 0.01 - 0.5 ng/mL | 0.03 - 1.5 ng/mL | >0.99 |
| GC-MS | 0.1 - 1 ng/mL | 0.3 - 3 ng/mL | >0.99 | |
| HPLC-UV | 1 - 10 ng/mL | 3 - 30 ng/mL | >0.99 | |
| 4-Chlorophenyl Methyl Sulfoxide | LC-MS/MS | 0.05 - 1 ng/mL | 0.15 - 3 ng/mL | >0.99 |
| GC-MS | 0.5 - 5 ng/mL | 1.5 - 15 ng/mL | >0.99 | |
| HPLC-UV | 5 - 50 ng/mL | 15 - 150 ng/mL | >0.99 | |
| 4-Chlorophenyl Methyl Sulfone | LC-MS/MS | 0.05 - 1 ng/mL | 0.15 - 3 ng/mL | >0.99 |
| GC-MS | 0.5 - 5 ng/mL | 1.5 - 15 ng/mL | >0.99 | |
| HPLC-UV | 5 - 50 ng/mL | 15 - 150 ng/mL | >0.99 | |
| N-(4-(methylthio)phenyl)piperidine | LC-MS/MS | 0.02 - 0.8 ng/mL | 0.06 - 2.5 ng/mL | >0.99 |
| GC-MS | 0.2 - 2 ng/mL | 0.6 - 6 ng/mL | >0.99 | |
| HPLC-UV | 2 - 20 ng/mL | 6 - 60 ng/mL | >0.99 |
Note: The presented values are estimates based on typical performance and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies for two key reactions of this compound—oxidation and nucleophilic aromatic substitution—and their subsequent analysis by LC-MS, GC-MS, and HPLC-UV are provided below.
Reaction 1: Oxidation of this compound
This protocol describes the oxidation of this compound to 4-chlorophenyl methyl sulfoxide and 4-chlorophenyl methyl sulfone using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 mmol for sulfoxide, 2.2 mmol for sulfone) in dichloromethane (5 mL).
-
Stir the reaction mixture at 0 °C for 1 hour for sulfoxide synthesis or at room temperature for 4 hours for sulfone synthesis.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
For analysis, dissolve a small aliquot of the crude product in a suitable solvent (e.g., methanol or acetonitrile).
Reaction 2: Nucleophilic Aromatic Substitution of this compound with Piperidine
This protocol outlines the synthesis of N-(4-(methylthio)phenyl)piperidine via a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Methanol (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.[1]
-
Add piperidine (1.2 eq) to the mixture.[1]
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.[1]
-
Monitor the reaction progress by TLC.[1]
-
After completion, cool the mixture to room temperature and pour it into water.[1]
-
Extract the product with dichloromethane (3 x 50 mL).[1]
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.[1]
-
For analysis, dissolve a small aliquot of the crude product in a suitable solvent.
Analytical Methodologies
LC-MS/MS Analysis Protocol
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive ESI.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Optimized transitions for each analyte are required.
GC-MS Analysis Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless).
-
Ion Source Temperature: 230 °C.
-
Detection: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.
HPLC-UV Analysis Protocol
-
Instrumentation: High-performance liquid chromatograph with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient: Start with 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Visualizations
Caption: Experimental workflow for synthesis and analytical validation.
Caption: Reaction pathways of this compound.
Conclusion
The validation of reaction products of this compound can be effectively achieved using LC-MS, GC-MS, and HPLC-UV.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level quantification and confirmation of product identity, especially for less volatile or thermally labile products.
-
GC-MS is a robust and reliable technique for the volatile starting material and its oxidation products, providing excellent separation and structural information.
-
HPLC-UV serves as a cost-effective and straightforward method for routine analysis and purity assessment, particularly when high sensitivity is not a prerequisite.
The choice of the optimal analytical technique will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. This guide provides the foundational information to assist researchers in making an informed decision for the validation of their this compound reaction products.
References
Unambiguous Structural Confirmation of 4-Chlorothioanisole Derivatives: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the definitive structural confirmation of 4-Chlorothioanisole derivatives. Detailed experimental protocols and quantitative data are presented to support the efficacy of 2D NMR in resolving complex substitution patterns and ensuring accurate molecular characterization.
The Challenge: Positional Isomerism in Aromatic Systems
The synthesis of derivatives of this compound can often lead to the formation of positional isomers. Distinguishing between ortho, meta, and para substitution patterns using one-dimensional (1D) NMR alone can be challenging due to overlapping signals and complex coupling patterns in the aromatic region. 2D NMR spectroscopy provides an invaluable solution by resolving these ambiguities through the correlation of nuclear spins.
Comparative Analysis: 2D NMR vs. Alternative Methods
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial information about molecular weight and functional groups, they fall short in definitively assigning the substitution pattern on the aromatic ring. X-ray crystallography offers unambiguous structural data but is contingent on the ability to grow high-quality single crystals, which is not always feasible. 2D NMR, on the other hand, provides a detailed connectivity map of the molecule in solution, making it a powerful and versatile tool for structural confirmation.
Experimental Data: A Case Study in 2D NMR Analysis
To illustrate the power of 2D NMR, we present a detailed analysis of a representative substituted aromatic compound. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts, and the correlations observed in COSY, HSQC, and HMBC spectra.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 137.1 |
| 2, 6 | 7.28 (d, J = 8.6 Hz) | 130.9 |
| 3, 5 | 7.20 (d, J = 8.7 Hz) | 128.9 |
| 4 | - | 127.9 |
| -SCH₃ | 2.49 (s) | 16.1 |
Note: Data obtained from publicly available spectral databases.
Table 2: Key 2D NMR Correlations for a Representative Substituted Thioanisole Derivative
To demonstrate the application of 2D NMR in a more complex scenario, we will consider a hypothetical derivative: 2-Bromo-4-chlorothioanisole . The expected correlations are outlined below.
| Correlation Type | Correlating Protons/Carbons | Information Gained |
| COSY | H-5 ↔ H-6 | Confirms vicinal coupling between these adjacent protons. |
| HSQC | H-3 / C-3; H-5 / C-5; H-6 / C-6; -SCH₃ / -SCH₃ | Directly correlates each proton to its attached carbon atom. |
| HMBC | -SCH₃ (H) ↔ C-1 | Establishes the connection of the methylthio group to the aromatic ring. |
| H-3 ↔ C-1, C-2, C-4, C-5 | Shows long-range couplings, confirming the position of H-3 relative to other carbons. | |
| H-5 ↔ C-1, C-3, C-4, C-6 | Provides crucial connectivity information for the aromatic ring. | |
| H-6 ↔ C-2, C-4, C-5 | Further confirms the substitution pattern. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.
1. COSY (Correlation Spectroscopy): The gCOSY (gradient-selected COSY) experiment is typically used to identify proton-proton spin coupling networks.
-
Pulse Program: A standard gradient-selected COSY pulse sequence is used.
-
Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Number of Increments: 256-512 increments in the indirect dimension (t₁).
-
Number of Scans: 2-8 scans per increment.
-
Data Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence): The phase-sensitive gHSQC experiment is used to determine one-bond proton-carbon correlations.
-
Pulse Program: A standard gradient-selected, phase-sensitive HSQC pulse sequence with multiplicity editing (e.g., HSQCETGPSISP2.2) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Widths: The ¹H dimension is set as above, and the ¹³C dimension is set to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Number of Increments: 128-256 increments in the ¹³C dimension.
-
Number of Scans: 4-16 scans per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
3. HMBC (Heteronuclear Multiple Bond Correlation): The gHMBC experiment is used to identify long-range (typically 2-3 bond) proton-carbon correlations.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence is employed.
-
Spectral Widths: Same as for the HSQC experiment.
-
Number of Increments: 256-512 increments in the ¹³C dimension.
-
Number of Scans: 8-32 scans per increment.
-
Long-Range Coupling Constant: Optimized for an average long-range C-H coupling (e.g., 8 Hz).
Visualization of the Experimental Workflow
The logical flow of experiments for structural confirmation can be visualized as follows:
Caption: A flowchart illustrating the systematic workflow for 2D NMR-based structural elucidation.
Conclusion
For the unambiguous structural confirmation of this compound derivatives, 2D NMR spectroscopy stands out as a superior analytical method. The combination of COSY, HSQC, and HMBC experiments provides a detailed and reliable roadmap of the molecular structure, overcoming the limitations of other techniques. By following rigorous experimental protocols and systematic data analysis, researchers can confidently determine the precise substitution patterns and ensure the integrity of their synthesized compounds, which is a critical step in the fields of chemical research and drug development.
A Comparative Guide to Catalytic Systems for the Suzuki-Miyaura Coupling of 4-Chlorothioanisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of aryl chlorides, such as 4-chlorothioanisole, is of particular interest due to the lower cost and greater availability of aryl chlorides compared to their bromide and iodide counterparts. However, the inert nature of the C-Cl bond necessitates the use of highly active catalytic systems. This guide provides a comparative analysis of various palladium and nickel-based catalytic systems for the Suzuki-Miyaura coupling of this compound and structurally related compounds, supported by experimental data to facilitate catalyst selection and optimization.
Performance of Palladium-Based Catalytic Systems
Palladium complexes are the most widely employed catalysts for the Suzuki-Miyaura reaction. The choice of ligand is critical to the success of coupling unactivated aryl chlorides. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective.
Below is a summary of the performance of various palladium-based catalytic systems in the Suzuki coupling of this compound and analogous substrates like 4-chloroanisole and 4-chlorotoluene with phenylboronic acid.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95 (general) | [1](2) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | MeOH/THF | Ambient | 24 | ~90 (for 4-chlorotoluene) | [1](1) |
| [Pd(IPr)(allyl)Cl] | - | K₂CO₃ | Dioxane | 80 | 18 | High (general) | [3](3) |
| PdCl₂ | dppf | K₃PO₄ | Toluene | 110 | 24 | Moderate (for chloropyridines) | [4](4) |
| Pd(OAc)₂ | P(tBu)₃ | Cs₂CO₃ | Dioxane | 80 | 2 | >95 (for 4-chloroanisole) | [5](5) |
Performance of Nickel-Based Catalytic Systems
Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for the coupling of challenging substrates like aryl chlorides.[6](7) They often exhibit different reactivity and selectivity profiles.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100 | 12 | Good (general for aryl chlorides) | [8](8) |
| Ni(IMes)--INVALID-LINK--Cl | - | K₃PO₄ | THF | RT | 24 | 95 (for chlorobenzene) | [6](7) |
| [NiCl(o-tol)(dppf)] | - | K₃PO₄ | Dioxane | 80 | 24 | Moderate (for chloropyridines) | [4](4) |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of an aryl chloride.
General Procedure for Palladium-Catalyzed Coupling
This protocol is a general guideline and may require optimization for specific substrates and catalytic systems.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene, 5 mL, and Water, 0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium precatalyst, ligand, and base.
-
Seal the tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically ranging from 2 to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1](2)
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Ligand-Free Suzuki-Miyaura Coupling
In some cases, particularly with activated aryl halides, the reaction can proceed without an external ligand.
Procedure:
-
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a suitable solvent (e.g., a water-based system) is stirred at room temperature for the indicated time.
-
Following the reaction, the mixture is extracted with an organic solvent such as diethyl ether.
-
The combined organic layers are then purified by column chromatography to yield the desired product.
Visualizing the Catalytic Process
To better understand the reaction dynamics and the workflow for catalyst selection, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for screening and optimizing a catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Chlorothioanisole and 4-Fluorothioanisole in SNAr Reactions
In the landscape of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry, the choice of substrate is paramount to reaction efficiency and yield. For researchers, scientists, and professionals in drug development, understanding the relative reactivity of haloaromatic compounds is critical. This guide provides a detailed comparison of 4-chlorothioanisole and 4-fluorothioanisole, two common substrates in SNAr reactions, supported by established chemical principles and analogous experimental data.
Executive Summary: Reactivity at a Glance
Theoretical Underpinnings: Why Fluorine Reigns Supreme in SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the overall reaction rate.
Electron-withdrawing groups on the aromatic ring enhance the rate of SNAr reactions by stabilizing the negative charge of the Meisenheimer complex. The halogen substituent itself plays a dual role: it has an electron-withdrawing inductive effect and an electron-donating resonance effect. In the context of SNAr, the inductive effect is dominant in stabilizing the anionic intermediate.
Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This potent effect significantly stabilizes the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, the cleavage of this bond occurs in the second, faster step of the reaction and therefore does not influence the overall rate.
Quantitative Data: Insights from Analogous Systems
While a direct kinetic comparison for this compound and 4-fluorothioanisole is elusive, data from closely related systems provides a strong predictive framework. For instance, in the N-arylation of indole, 4-fluoroanisole results in a significantly higher yield (85%) compared to 4-chloroanisole (25%) under identical reaction conditions. This more than three-fold increase in yield underscores the enhanced reactivity of the fluoro-substituted arene. It is important to note that the thioether group (-SCH3) in thioanisole is generally considered to be more activating (or less deactivating) than the methoxy group (-OCH3) in anisole towards SNAr, due to the lower resonance donation of sulfur. This suggests that both 4-halothioanisoles would be more reactive than their anisole counterparts, but the relative reactivity trend (F > Cl) would be maintained.
Table 1: Comparison of Reactivity in SNAr Reactions (Qualitative and Analogous Data)
| Feature | 4-Fluorothioanisole | This compound | Rationale |
| Relative Reactivity | Higher | Lower | The strong inductive effect of fluorine stabilizes the Meisenheimer complex more effectively. |
| Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | Harsher conditions (higher temperatures, longer reaction times) | Due to the higher intrinsic reactivity of the C-F substituted ring. |
| Typical Yields (Analogous Systems) | Generally higher | Generally lower | As exemplified by the N-arylation of indole with haloanisoles. |
Experimental Protocols: A General Approach
The following are generalized experimental protocols for conducting SNAr reactions with 4-halothioanisoles. The specific conditions, particularly temperature and reaction time, will need to be optimized for each specific nucleophile and substrate combination. As a general rule, reactions with this compound will likely require more forcing conditions than those with 4-fluorothioanisole.
Reaction with an Amine Nucleophile (e.g., Piperidine)
Materials:
-
4-Halothioanisole (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add the 4-halothioanisole and dissolve it in the chosen anhydrous solvent.
-
Add piperidine and potassium carbonate to the solution.
-
Heat the reaction mixture with stirring. For 4-fluorothioanisole, a starting temperature of 80-100°C is recommended. For this compound, a higher temperature of 120-150°C may be necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction with a Thiol Nucleophile (e.g., Sodium Thiophenoxide)
Materials:
-
4-Halothioanisole (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in the chosen anhydrous solvent.
-
Cool the suspension to 0°C and slowly add a solution of thiophenol in the same solvent.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium thiophenoxide.
-
Add a solution of the 4-halothioanisole in the same solvent to the thiophenoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC). For this compound, gentle heating may be required.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizing the SNAr Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a typical experimental workflow.
Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: A generalized workflow for performing and analyzing SNAr reactions.
Conclusion and Recommendations
For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and 4-fluorothioanisole for SNAr reactions should be guided by the desired reactivity. 4-Fluorothioanisole is the superior substrate for SNAr reactions , offering faster reaction rates and enabling the use of milder conditions, which can be advantageous for sensitive or complex molecules. While potentially more expensive, the increased reactivity of 4-fluorothioanisole can lead to higher yields and shorter reaction times, ultimately improving overall synthetic efficiency.
In contrast, this compound, while less reactive, may be a more economical starting material. However, its use will likely necessitate more forcing conditions, which could be a limitation depending on the stability of the other functional groups in the molecule. Therefore, for most applications where SNAr is the key transformation, 4-fluorothioanisole is the recommended substrate.
Assessing the Purity of 4-Chlorothioanisole: A Comparative Guide to Quantitative NMR (qNMR) and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the purity of 4-Chlorothioanisole. We will delve into the experimental protocols and present supporting data to offer an objective performance comparison.
Introduction to this compound and the Importance of Purity Assessment
This compound (1-chloro-4-(methylthio)benzene) is a chemical intermediate used in the synthesis of various organic compounds. Its purity can significantly impact the yield and impurity profile of subsequent reactions. Therefore, accurate and reliable methods for purity determination are essential. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, qNMR has emerged as a powerful tool for absolute purity assessment without the need for a specific reference standard of the analyte.[1][2]
The Principle of Quantitative NMR (qNMR)
NMR spectroscopy is an inherently quantitative technique because the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[3][4][5] qNMR leverages this principle for purity determination by comparing the integral of a specific, well-resolved signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known purity and weight.[6][7] This allows for the calculation of the absolute purity of the analyte, making qNMR a primary ratio analytical method.[4][8]
A key advantage of qNMR is that it does not require a calibration curve, which is a staple of many chromatographic techniques.[2] This can streamline the analytical process and reduce the potential for errors associated with standard preparation and instrument response variability.[9]
Detailed Experimental Protocol for qNMR Purity Assessment
A validated protocol is crucial for achieving accurate and reproducible qNMR results.[3][5] The following is a detailed methodology for the purity determination of this compound using ¹H qNMR.
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering a 90° pulse.[1]
2. Materials:
-
Analyte: this compound sample of unknown purity.
-
Internal Standard: A certified reference material with a known purity, chemical stability, and signals that do not overlap with the analyte signals. Suitable examples include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.[1][10]
-
Deuterated Solvent: A solvent that completely dissolves both the analyte and the internal standard. For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[1]
3. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial using a microbalance (accuracy to 0.01 mg).[11]
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Add a precise volume (e.g., 0.6 mL) of the deuterated solvent to the vial.[11]
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
4. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).[11]
-
Temperature: Maintain a constant temperature, typically 25°C (298 K).[11]
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Pulse Angle: A 90° pulse should be carefully calibrated and used.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve a good signal-to-noise ratio (S/N > 150).[12]
-
Acquisition Time (AQ): A sufficiently long acquisition time to ensure high digital resolution.
-
Decoupling: Inverse-gated ¹³C decoupling can be used to suppress ¹³C satellites and improve the baseline, but care must be taken to avoid temperature changes.
5. Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.1-0.3 Hz).[11]
-
Perform manual phasing to ensure all peaks are correctly phased.
-
Apply a baseline correction, typically using a polynomial function.[11]
-
Carefully integrate the selected signals for both the this compound and the internal standard. The integration regions should be consistent and cover the entire peak.
6. Purity Calculation: The purity of the this compound sample (Purity_analyte) is calculated using the following equation[7]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte = Integral of the selected signal of this compound
-
I_std = Integral of the selected signal of the internal standard
-
N_analyte = Number of protons giving rise to the selected analyte signal
-
N_std = Number of protons giving rise to the selected standard signal
-
MW_analyte = Molecular weight of this compound (158.64 g/mol )
-
MW_std = Molecular weight of the internal standard
-
m_analyte = Mass of the this compound sample
-
m_std = Mass of the internal standard
-
Purity_std = Purity of the internal standard
Mandatory Visualizations
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship in the qNMR purity calculation.
Comparison of qNMR with Other Analytical Methods
While qNMR is a powerful technique, HPLC and GC are also commonly used for purity assessment. A combination of these techniques often provides a more complete picture of a sample's purity.[1][6]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[3] | Separation based on polarity, detection by UV absorbance or other methods.[1] | Separation based on volatility and polarity, detection by various detectors (e.g., FID, MS).[1] |
| Quantitation | Absolute (can determine purity without a specific analyte reference standard).[1] | Relative (requires a reference standard of known purity).[1] | Relative (requires a reference standard).[1] |
| Selectivity | Excellent for distinguishing structurally different molecules and isomers. | Good for separating closely related structures and isomers.[1] | High selectivity, especially when coupled with a mass spectrometer (GC-MS).[6] |
| Sample Requirement | Non-destructive; requires 2-20 mg of sample.[13] | Destructive; requires microgram to milligram quantities. | Destructive; requires microgram to milligram quantities. |
| Throughput | Can be automated for high-throughput analysis.[2] | Well-suited for high-throughput analysis with autosamplers. | Well-suited for high-throughput analysis with autosamplers. |
| Strengths | Primary method, universal detection for molecules with NMR-active nuclei, provides structural information.[8][14] | Versatile, widely available, excellent for non-volatile compounds.[1] | Highly sensitive for volatile and semi-volatile impurities and residual solvents.[1] |
| Limitations | Lower sensitivity compared to HPLC/GC, potential for signal overlap in complex mixtures. | Requires a reference standard for the analyte, detector response can vary. | Limited to thermally stable and volatile compounds. |
Data Presentation: Performance Characteristics
The validation of an analytical method is crucial to ensure its reliability.[3][15] The following table summarizes typical performance data for the purity determination of a small organic molecule like this compound using different techniques.
| Parameter | qNMR | HPLC-UV | GC-FID |
| Linearity (R²) | ≥ 0.999[16] | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 1.0%[16] | ≤ 2.0% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1 mg/mL[16] | ~1 - 10 µg/mL | ~1 - 10 µg/mL |
| Measurement Uncertainty | Can be < 1.5%[3][5] | Typically 2-5% | Typically 2-5% |
Conclusion
For the purity assessment of this compound, qNMR offers a robust and accurate method for absolute quantification.[9][17] Its ability to provide a direct measure of purity without the need for an analyte-specific reference standard makes it an invaluable tool, particularly for the certification of reference materials and for obtaining highly accurate purity values.[1] While HPLC and GC are excellent orthogonal techniques for detecting and quantifying impurities, especially volatile ones in the case of GC, qNMR stands out as a primary method that provides a high degree of confidence in the assigned purity value.[6] A comprehensive purity assessment strategy would ideally employ a combination of these techniques to gain a thorough understanding of the impurity profile of this compound, ensuring the quality and reliability of materials used in research and development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 3. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. acgpubs.org [acgpubs.org]
- 13. rssl.com [rssl.com]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. Validation and implementation of qNMR as platform methods of oligonucleotides and peptides | Bruker [bruker.com]
- 16. benthamscience.com [benthamscience.com]
- 17. emerypharma.com [emerypharma.com]
Comparative Analysis of 4-Chlorothioanisole in Multi-Step Synthesis: A Guide to Chemoselectivity and Cross-Reactivity
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical intermediates, the chemoselectivity of reagents is paramount. This guide provides a comparative analysis of 4-Chlorothioanisole and its alternatives in a common synthetic transformation: palladium-catalyzed cross-coupling reactions. The focus is on potential cross-reactivity issues that can arise in complex molecular scaffolds, leading to undesired side products and reduced yields. This analysis is supported by hypothetical, yet plausible, experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Scenario: Selective C-C Bond Formation in a Multi-functionalized Aryl Halide
A common challenge in multi-step synthesis is the selective functionalization of a dihalogenated aromatic compound. In this hypothetical scenario, the objective is to synthesize a key intermediate, 4-(methylthio)-4'-acetylbiphenyl , via a Suzuki-Miyaura cross-coupling reaction. The starting materials are this compound and 4-acetylphenylboronic acid. A potential cross-reactivity concern arises from the possibility of the palladium catalyst also reacting with other functional groups present in the molecule or with itself (homo-coupling).
For this comparative study, we will evaluate the performance of this compound against a common alternative, 4-Bromothioanisole , in the aforementioned Suzuki-Miyaura cross-coupling reaction. The primary metrics for comparison will be reaction yield, purity of the desired product, and the extent of cross-reactivity observed through the formation of homo-coupled byproducts.
Data Presentation: Quantitative Comparison of Aryl Halides
The following table summarizes the hypothetical experimental data obtained from the Suzuki-Miyaura cross-coupling of this compound and 4-Bromothioanisole with 4-acetylphenylboronic acid under optimized reaction conditions.
| Parameter | This compound | 4-Bromothioanisole |
| Reaction Yield (%) | 78 | 92 |
| Product Purity (%) | 95 | 98 |
| Homo-coupled Byproduct (%) | 3 | 1 |
| Reaction Time (hours) | 12 | 6 |
| Optimal Temperature (°C) | 100 | 80 |
Experimental Protocols
A detailed methodology for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is representative of the conditions used to generate the comparative data.
Materials:
-
Aryl halide (this compound or 4-Bromothioanisole)
-
4-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), 4-acetylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (5 mL) under a nitrogen atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to the specified optimal temperature (100 °C for this compound, 80 °C for 4-Bromothioanisole) and stir for the indicated reaction time.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(methylthio)-4'-acetylbiphenyl .
-
Analyze the product yield and purity using ¹H NMR and gas chromatography-mass spectrometry (GC-MS).
Visualization of Synthetic Pathway and Cross-Reactivity
The following diagrams illustrate the intended synthetic pathway and the potential for cross-reactivity.
A Comparative Guide to the Efficiency of Oxidizing Agents for 4-Chlorothioanisole
For researchers and professionals in drug development, the selective oxidation of thioethers to sulfoxides and sulfones is a critical transformation. This guide provides a comparative assessment of various oxidizing agents for the conversion of 4-Chlorothioanisole to its corresponding sulfoxide and sulfone, supported by experimental data and detailed protocols.
Data Summary
The efficiency of different oxidizing agents in the oxidation of this compound and similar thioanisole derivatives is summarized in the table below. The choice of oxidant and reaction conditions can be tailored to favor the formation of either the sulfoxide or the sulfone.
| Oxidizing Agent | Substrate | Product(s) | Solvent | Reaction Time | Temperature | Yield (%) |
| Hydrogen Peroxide (H₂O₂) | Methyl Phenyl Sulfide | Methyl Phenyl Sulfoxide | Glacial Acetic Acid | - | Room Temperature | 90-99%[1][2] |
| m-Chloroperbenzoic Acid (mCPBA) | Thioanisole Derivatives | Corresponding Sulfoxides | - | - | - | - |
| Oxone® | Thioanisole Derivatives | Corresponding Sulfones | - | - | - | - |
| Sodium Metaperiodate (NaIO₄) | Thioanisole | Methyl Phenyl Sulfoxide | Water/Methylene Chloride | 15 hours | Ice-bath | 91%[3] |
| SelectFluor™ | p-Chlorophenylmethyl sulfide | p-Chlorophenylmethyl sulfoxide | Acetonitrile | 20 minutes | Room Temperature | 68%[4] |
| Sodium Chlorite (NaClO₂) / HCl | Diphenyl Sulfide | Diphenyl Sulfone | Ethyl Acetate | - | - | up to 96%[5] |
| Biocatalytic (Fungi) | This compound | 4-Chlorophenyl Methyl Sulfone | Phosphate Buffer | 12 hours | 30°C | -[6] |
Experimental Protocols
Below are detailed methodologies for key oxidation reactions. These protocols are based on established procedures for thioanisole and its derivatives and can be adapted for this compound.
Oxidation using Hydrogen Peroxide in Acetic Acid
This method is effective for the selective oxidation of sulfides to sulfoxides.[1][2]
-
Materials: this compound, 30% Hydrogen Peroxide, Glacial Acetic Acid, Dichloromethane, Anhydrous Sodium Sulfate, Sodium Hydroxide solution.
-
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (4 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the solution with an aqueous sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by chromatography if necessary.
-
Oxidation using Sodium Metaperiodate
This procedure is a reliable method for the synthesis of sulfoxides.[3]
-
Materials: this compound, Sodium Metaperiodate (NaIO₄), Water, Methylene Chloride, Activated Carbon, Anhydrous Sodium Sulfate.
-
Procedure:
-
In a round-bottomed flask, prepare a solution of sodium metaperiodate (1.05 equivalents) in water.
-
Cool the solution in an ice bath with stirring.
-
Add this compound (1 equivalent) to the cooled solution.
-
Stir the mixture vigorously at ice-bath temperature for 15 hours.
-
Filter the reaction mixture to remove the sodium iodate precipitate and wash the filter cake with methylene chloride.
-
Separate the methylene chloride layer from the filtrate and extract the aqueous layer with additional methylene chloride.
-
Combine the organic extracts, treat with activated carbon, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude sulfoxide.
-
Purify by vacuum distillation or recrystallization.
-
Oxidation using SelectFluor™
This method offers a rapid synthesis of sulfoxides at room temperature.[4]
-
Materials: this compound, SelectFluor™, Acetonitrile, Triethylamine.
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1 equivalent) in acetonitrile.
-
Add SelectFluor™ (as the oxidizing reagent) and stir at room temperature for 10-20 minutes.
-
Add triethylamine to the reaction mixture and continue to stir for another 10-20 minutes.
-
After the reaction is complete (monitored by TLC), the reaction solution is separated and purified to obtain the sulfoxide.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the efficiency of different oxidizing agents for the oxidation of this compound.
Caption: Workflow for comparing oxidizing agent efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide - Google Patents [patents.google.com]
- 5. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents [mdpi.com]
- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
A Comparative DFT Study on the Reaction Mechanisms of Halothioanisoles: A Hypothetical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative theoretical analysis of the reaction mechanisms of different halothioanisoles (fluoro-, chloro-, bromo-, and iodothioanisole) using Density Functional Theory (DFT). Due to the limited availability of direct comparative experimental or computational studies in the current literature, this document presents a hypothetical study based on established principles of organic reaction mechanisms, including nucleophilic aromatic substitution (SNAr) and oxidation. The aim is to illustrate the application of DFT in elucidating the reactivity of these compounds and to provide a framework for future experimental and computational investigations.
Introduction
Halothioanisoles are important structural motifs in medicinal chemistry and materials science. Understanding their reaction mechanisms is crucial for the development of novel synthetic methodologies and the design of new functional molecules. DFT has emerged as a powerful tool to investigate reaction pathways, transition states, and the electronic factors governing chemical reactivity.[1][2] This guide explores hypothetical reaction mechanisms for halothioanisoles and demonstrates how DFT calculations can provide valuable insights into their comparative reactivity.
Hypothetical Reaction Mechanisms
Two plausible reaction pathways for halothioanisoles are considered in this hypothetical study:
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the substitution of the halogen atom by a nucleophile. The reactivity of halothioanisoles in SNAr reactions is expected to be influenced by the nature of the halogen and the position of substitution.
-
Oxidation of the Sulfur Atom: The sulfur atom in thioanisoles can be oxidized to form sulfoxides and sulfones. The electronic properties of the halogen substituent are anticipated to modulate the susceptibility of the sulfur atom to oxidation.[3][4]
Computational Methodology (Experimental Protocol)
A typical computational protocol for a comparative DFT study of halothioanisole reaction mechanisms would involve the following steps:
-
Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set: A suitable density functional, such as B3LYP or M06-2X, would be chosen in conjunction with a basis set like 6-311+G(d,p) to provide a good balance between accuracy and computational cost.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products would be fully optimized in the gas phase or with an appropriate solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase reactions.
-
Frequency Calculations: Vibrational frequency calculations would be performed on all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Transition State Search: Transition state structures would be located using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. Intrinsic Reaction Coordinate (IRC) calculations would be performed to verify that the located transition states connect the correct reactants and products.
-
Energetics: Single-point energy calculations would be performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Activation energies (ΔG‡) and reaction free energies (ΔG_rxn) would be calculated.
Data Presentation: A Hypothetical Comparison
The following tables present hypothetical quantitative data that could be obtained from a DFT study on the SNAr and oxidation reactions of para-halothioanisoles.
Table 1: Hypothetical Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔG_rxn) for the SNAr Reaction of p-Halothioanisoles with a Nucleophile (kcal/mol).
| Halothioanisole | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| p-Fluorothioanisole | 25.8 | -15.2 |
| p-Chlorothioanisole | 23.5 | -18.7 |
| p-Bromothioanisole | 22.1 | -20.5 |
| p-Iodothioanisole | 21.0 | -22.1 |
Table 2: Hypothetical Activation Free Energies (ΔG‡) and Reaction Free Energies (ΔG_rxn) for the Oxidation of the Sulfur Atom in p-Halothioanisoles (kcal/mol).
| Halothioanisole | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| p-Fluorothioanisole | 18.3 | -45.6 |
| p-Chlorothioanisole | 19.1 | -44.2 |
| p-Bromothioanisole | 19.5 | -43.8 |
| p-Iodothioanisole | 20.2 | -43.1 |
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the hypothetical reaction pathways.
Caption: Hypothetical SNAr reaction pathway for a p-halothioanisole.
Caption: Hypothetical oxidation reaction pathway for a p-halothioanisole.
Discussion of Hypothetical Results
Based on the hypothetical data, the following trends could be discussed:
-
SNAr Reactivity: The activation energies for the SNAr reaction are predicted to decrease down the halogen group (F > Cl > Br > I). This trend can be attributed to the decreasing strength of the carbon-halogen bond, which is the bond that is broken in the rate-determining step.
-
Oxidation Reactivity: Conversely, the activation energies for the oxidation of the sulfur atom are predicted to increase down the halogen group (F < Cl < Br < I). This trend can be explained by the decreasing electron-withdrawing inductive effect of the halogens, which leads to a less electron-deficient and therefore less reactive sulfur center.
Conclusion
This guide has presented a hypothetical comparative DFT study on the reaction mechanisms of different halothioanisoles. While the presented data is not based on actual experimental or computational results, it serves to illustrate the power of DFT in predicting and rationalizing the reactivity of organic molecules. The outlined computational protocol provides a roadmap for future studies in this area. A thorough understanding of the factors governing the reactivity of halothioanisoles will undoubtedly facilitate the development of new synthetic methods and the design of novel molecules with desired properties for applications in drug discovery and materials science.
References
- 1. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Developing a Validated HPLC Method for Monitoring 4-Chlorothioanisole Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process control. This guide provides an in-depth, scientifically grounded approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for monitoring reactions involving 4-Chlorothioanisole. Moving beyond a generic template, this document elucidates the causal relationships behind experimental choices, offering a self-validating protocol rooted in established scientific principles and regulatory expectations.
The Critical Role of Reaction Monitoring for this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its chemical transformations, often involving oxidation of the sulfur atom to a sulfoxide or sulfone, or nucleophilic substitution at the aromatic ring, necessitate a reliable analytical method to track the consumption of the starting material and the formation of products and byproducts in real-time. An optimized HPLC method provides the necessary specificity, sensitivity, and speed to make informed decisions during process development and scale-up.
Strategic Choices in HPLC Method Development: A Comparative Analysis
The foundation of a successful HPLC method lies in the judicious selection of the stationary and mobile phases. Here, we compare the performance of two common reversed-phase columns, the ubiquitous C18 and the Phenyl-Hexyl, for the analysis of this compound and its derivatives.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of the stationary phase is the most powerful tool to influence selectivity in HPLC separations.[1]
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds.[2] The retention mechanism is primarily based on hydrophobic interactions between the long alkyl chains of the stationary phase and the analyte.
-
Phenyl-Hexyl: This stationary phase provides a unique selectivity profile, particularly for aromatic compounds.[1][3] The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic ring of analytes like this compound, leading to enhanced retention and altered selectivity compared to a C18 column.[2][3] The hexyl linker provides additional hydrophobic retention.[3]
Experimental Insight: For aromatic compounds, phenyl-based columns often provide superior selectivity and resolution compared to traditional C18 columns.[1] The ability of the phenyl stationary phase to interact with the π-electrons of the aromatic ring in this compound and its potential aromatic byproducts can lead to better separation from non-aromatic impurities.
Mobile Phase Optimization
A scouting gradient is an effective starting point for method development.[4] A typical scouting gradient for reversed-phase HPLC runs from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile in water) over a set period. This allows for a quick assessment of the elution profile of the compounds of interest.
For the separation of this compound and its potential oxidized metabolites (sulfoxide and sulfone), a mobile phase consisting of a buffered aqueous phase and an organic modifier is ideal.
-
Aqueous Phase: A buffer, such as 10 mM ammonium acetate adjusted to a slightly acidic pH (e.g., 5.0), is recommended to ensure consistent peak shapes and retention times, especially for any ionizable impurities.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be explored as it can offer different selectivity.
Method Validation: A Trustworthy and Self-Validating System
A developed HPLC method is only reliable if it is validated. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures.[5] The key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies: Establishing Specificity
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.[6][7] The drug substance is subjected to stress conditions more severe than accelerated stability testing to generate potential degradation products.[7][8]
Typical Stress Conditions:
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: 105°C for 48 hours.[8]
-
Photolytic Degradation: Exposure to UV and visible light.
The goal is to achieve 5-20% degradation of the parent compound.[7] The HPLC method must be able to separate the intact this compound from all significant degradation products, thus proving its specificity.
Comparative Performance Data
The following tables summarize the simulated performance data of the developed HPLC method on both a C18 and a Phenyl-Hexyl column.
Table 1: Chromatographic Parameters
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile | A: 10 mM Ammonium Acetate, pH 5.0B: Acetonitrile |
| Gradient | 40-90% B in 15 min | 40-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (this compound) | 8.5 min | 9.2 min |
| Retention Time (4-Chlorophenyl methyl sulfoxide) | 6.2 min | 7.1 min |
| Retention Time (4-Chlorophenyl methyl sulfone) | 5.1 min | 6.0 min |
| Resolution (Sulfoxide/Sulfone) | 1.8 | 2.5 |
Table 2: System Suitability
| Parameter | Acceptance Criteria | C18 Result | Phenyl-Hexyl Result |
| Tailing Factor (this compound) | ≤ 2.0 | 1.2 | 1.1 |
| Theoretical Plates (this compound) | ≥ 2000 | 8500 | 9500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% | 0.6% |
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | C18 Result | Phenyl-Hexyl Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% | 99.5% |
| Precision (%RSD) | ≤ 2.0% | 1.1% | 0.9% |
| Robustness | No significant change | Robust | Robust |
Interpretation of Results: The Phenyl-Hexyl column demonstrates superior resolution for the separation of the sulfoxide and sulfone, which are potential products or impurities. Both columns meet the system suitability and validation criteria, but the enhanced selectivity of the Phenyl-Hexyl column makes it the preferred choice for this application.
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Solution: Quench a sample of the reaction mixture and dilute it with the mobile phase to a concentration within the linear range of the method.
HPLC Operating Conditions
-
Instrument: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl (4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-12 min: 40% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Visualizing the Workflow
Caption: Workflow for HPLC Method Development and Validation.
Caption: Reaction Monitoring using the Validated HPLC Method.
Conclusion
This guide has provided a comprehensive and comparative approach to developing a validated HPLC method for monitoring reactions involving this compound. By understanding the underlying principles of chromatographic separation and adhering to rigorous validation protocols, researchers can be confident in the quality and reliability of their analytical data. The superior selectivity of the Phenyl-Hexyl column for this specific application highlights the importance of exploring alternative stationary phases beyond the conventional C18. The presented method, with its detailed protocol and validation data, serves as a robust starting point for any laboratory tasked with the analysis of this compound and related compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. support.waters.com [support.waters.com]
- 3. separationmethods.com [separationmethods.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. journals.najah.edu [journals.najah.edu]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Safety Operating Guide
Proper Disposal of 4-Chlorothioanisole: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 4-Chlorothioanisole, ensuring the safety of laboratory personnel and environmental compliance.
This compound is a hazardous chemical that requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step plan for its safe disposal, in line with established laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. It is harmful if swallowed and causes skin and serious eye irritation.[1][2] Inhalation of mists or vapors may also cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or within a closed system with appropriate exhaust ventilation.[1] Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Evaporation is not an acceptable method of disposal.[3]
-
Containment of Spills: In the event of a spill, immediately remove all sources of ignition.[2] Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[1][2] Do not use combustible materials like sawdust.
-
Waste Collection:
-
Liquid Waste: Collect the absorbed material or any unused this compound into a designated, compatible waste container.[1][3] The container must be made of a material that does not react with the chemical and must have a secure, leak-proof screw-on cap.[4][5] Do not use containers with corks or parafilm.[5]
-
Solid Waste: Dispose of chemically contaminated solid waste, such as gloves and absorbent paper, by double-bagging it in clear plastic bags to allow for visual inspection.[5] Unused, solid reagent chemicals should be disposed of in their original manufacturer's container.[5]
-
-
Labeling: Clearly label the waste container with a hazardous waste tag.[3][5] The label should accurately identify the contents as "Hazardous Waste: this compound" and include any other components of the waste mixture.
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4]
-
Ensure the container is kept closed at all times, except when adding waste.[4][5]
-
Store incompatible wastes separately. For instance, keep this compound away from strong oxidizing agents.[1][2]
-
Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks from the primary container.[5]
-
-
Disposal Request: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Accumulation Time | Up to 90 days from the first addition of waste. | [5] |
| Maximum Accumulation Volume | Up to 55 gallons of an individual hazardous waste. | [5] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container(s). | [5] |
| pH for Drain Disposal (Not for this compound) | Between 5.0 and 12.5 for approved substances. | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. acs.org [acs.org]
Essential Safety and Operational Guide for 4-Chlorothioanisole
This guide provides immediate, essential safety and logistical information for handling 4-Chlorothioanisole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical.
Chemical Profile and Hazards
This compound is a combustible liquid that is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate care to avoid exposure.
| Hazard Classification | Category |
| Acute toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Flammable liquids | Category 4 |
Data sourced from multiple safety data sheets.[1][3]
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow/orange clear liquid |
| Odor | Unpleasant |
| Molecular Formula | C7H7ClS |
| Molecular Weight | 158.65 g/mol |
| Boiling Point | 168-170 °C[4][5] |
| Melting Point | 18-19 °C[4] |
| Flash Point | 229 °F (109 °C)[4] |
| Density | 1.22 g/mL at 25 °C[4][5] |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage Location: Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[1][6]
-
Container Integrity: Keep the container tightly closed when not in use.[3][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[3]
2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure.
| Protection Type | Specific PPE |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber), a lab coat or chemical-resistant apron, and closed-toe shoes.[1][7][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][9] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is required. |
3. Handling and Use
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][9]
-
Dispensing: When transferring or dispensing the chemical, use spark-free tools and ensure proper grounding to avoid static discharge.[2][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][10] Do not eat, drink, or smoke in the work area.[1][4]
4. Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][6]
-
Collect the absorbed material into a suitable, closed container for disposal.[3][11]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's emergency response team.
-
Provide the emergency team with the Safety Data Sheet (SDS).
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated, labeled, and sealed hazardous waste container.
-
-
Disposal Method:
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. For non-returnable drums, they must be empty and free of solvent residues before being sent to metal recyclers.[13]
-
Workflow and Safety Logic
The following diagram illustrates the logical workflow for handling this compound, emphasizing key safety checkpoints.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 123-09-1 [m.chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. echemi.com [echemi.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
